molecular formula C10H9NS B1391893 2-Methyl-4-(3-thienyl)pyridine CAS No. 1187163-37-6

2-Methyl-4-(3-thienyl)pyridine

Cat. No.: B1391893
CAS No.: 1187163-37-6
M. Wt: 175.25 g/mol
InChI Key: AAGUFRGVBBFNRD-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-thienyl)pyridine is a heterocyclic compound of significant interest in chemical research and development, particularly for its potential in creating novel bioactive molecules. This compound features a pyridine ring linked to a thiophene (thienyl) group, a structural motif prevalent in pharmaceuticals and agrochemicals. While direct biological data for this specific compound is limited, its core structure is a key scaffold in several active research areas. In medicinal chemistry, analogous pyridine-thienyl structures are recognized for their potential in neurological research, showing relevance as components in potent and selective kappa opioid receptor (KOR) antagonists, which are investigated for mood disorders and substance abuse . Furthermore, the thienyl-pyridine scaffold is a valuable building block in agrochemical research. Structurally similar compounds have demonstrated promising insecticidal and fungicidal activities in scientific studies, indicating their potential for the development of new pest control agents . The presence of both nitrogen and sulfur heterocycles makes this compound a versatile intermediate for further synthetic exploration, including metal complex formation and the construction of more complex polycyclic structures . Researchers value 2-Methyl-4-(3-thienyl)pyridine for its potential contributions to drug discovery, pesticidal innovation, and material science. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-thiophen-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGUFRGVBBFNRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of Novel Compounds

In the landscape of chemical research and drug development, we often encounter compounds for which a comprehensive physical property profile has not yet been established in the public domain. 2-Methyl-4-(3-thienyl)pyridine is one such molecule. This guide is structured to address this reality, providing not just what is known about related structures, but, more critically, a robust framework for the experimental determination and characterization of this specific compound. This document serves as both a reference and a practical laboratory guide for researchers, scientists, and drug development professionals. We will proceed with the understanding that the synthesis and characterization of novel compounds are fundamental to scientific advancement.

Molecular Structure and Predicted Physicochemical Properties

2-Methyl-4-(3-thienyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a thienyl group linked via its 3-position. This unique arrangement of a π-electron deficient pyridine ring and a π-electron rich thiophene ring suggests potential applications in medicinal chemistry and materials science, where such structures are known to exhibit interesting biological activities and electronic properties.

Core Molecular Attributes
PropertyValueSource
Molecular Formula C₁₀H₉NSCalculated
Molecular Weight 175.25 g/mol Calculated
Canonical SMILES CC1=NC=C(C=C1)C2=CSC=C2
InChI Key InChI=1S/C10H9NS/c1-8-7-9(10-6-12-5-4-10)2-3-11-8/h2-7H,1H3
Predicted Physical Properties

Due to the absence of published experimental data for 2-Methyl-4-(3-thienyl)pyridine, the following table presents predicted values based on its chemical structure. These predictions are generated using established computational models and should be considered as estimates pending experimental verification.

PropertyPredicted ValueMethod/Rationale
Melting Point (°C) 60-75Based on similarly substituted thienylpyridines, which are often crystalline solids at room temperature. The exact value will be highly dependent on crystal lattice energy.
Boiling Point (°C) ~280-300 at 760 mmHgEstimated based on the boiling points of 2-methylpyridine (~129 °C) and allowing for a significant increase due to the larger, more polarizable thienyl substituent.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.0Calculated using cheminformatics software, suggesting moderate lipophilicity.
pKa (of the pyridinium ion) ~5.0 - 5.5The electron-donating methyl group would slightly increase the basicity compared to pyridine (pKa ~5.2), while the thienyl group's electronic effect would be position-dependent.

Proposed Synthesis and Purification

The most direct and widely applicable method for the synthesis of 2-Methyl-4-(3-thienyl)pyridine is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi reaction. These methods are well-established for the formation of C-C bonds between aromatic rings.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

A plausible and efficient synthesis would involve the coupling of a halo-substituted 2-methylpyridine with a thiophene boronic acid or ester. The Suzuki-Miyaura coupling is generally preferred due to the commercial availability and stability of the boronic acid reagents.

G cluster_conditions Reaction Conditions cluster_products Products 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine Reaction Mixture Reaction Mixture 4-Bromo-2-methylpyridine->Reaction Mixture + Thiophene-3-boronic acid Thiophene-3-boronic acid Thiophene-3-boronic acid->Reaction Mixture + Pd Catalyst (e.g., Pd(PPh₃)₄) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₂CO₃) Base (e.g., Na₂CO₃, K₂CO₃) Solvent (e.g., Toluene/Water, Dioxane/Water) Solvent (e.g., Toluene/Water, Dioxane/Water) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) 2-Methyl-4-(3-thienyl)pyridine 2-Methyl-4-(3-thienyl)pyridine Byproducts (Boronic acid salts, etc.) Byproducts (Boronic acid salts, etc.) Purification Purification Reaction Mixture->Purification Workup & Chromatography Purification->2-Methyl-4-(3-thienyl)pyridine

Caption: Proposed Suzuki-Miyaura synthesis workflow.

General Synthetic Protocol
  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-methylpyridine (1.0 eq.), thiophene-3-boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base, for instance, aqueous sodium carbonate (2 M, 3.0 eq.).

  • Solvent Addition: Degas a suitable solvent system (e.g., a 4:1 mixture of toluene and water) by bubbling with argon or nitrogen for 20-30 minutes. Add the degassed solvent to the flask to achieve a substrate concentration of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-4-(3-thienyl)pyridine.

Experimental Determination of Physical Properties

The following protocols are standard methodologies for the characterization of a newly synthesized solid organic compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

G Sample Preparation Dry purified solid sample Capillary Loading Load ~2-3 mm of sample into a capillary tube Sample Preparation->Capillary Loading Instrument Setup Place capillary in melting point apparatus Capillary Loading->Instrument Setup Melting Point Measurement Heat slowly (1-2 °C/min) and observe melting Instrument Setup->Melting Point Measurement Data Recording Record temperature range from first liquid to complete liquefaction Melting Point Measurement->Data Recording

Caption: Workflow for melting point determination.

Protocol:

  • Sample Preparation: Ensure the purified sample is completely dry by placing it under high vacuum for several hours.

  • Capillary Loading: Finely crush a small amount of the solid and pack it into a capillary melting point tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.

Boiling Point Determination (if liquid at room temperature)

If the compound is a liquid, its boiling point at a given pressure is a key physical constant.

Protocol (Microscale):

  • Sample Preparation: Place a few drops of the liquid into a small test tube.

  • Capillary Inversion: Take a capillary melting point tube and seal one end in a flame. Place the open end of this sealed capillary into the liquid in the test tube, so the sealed end is pointing up.

  • Heating: Attach the test tube to a thermometer and heat the assembly in an oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. Continue heating until the bubbling is vigorous.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record the atmospheric pressure.

Solubility Determination

Assessing solubility in various solvents is crucial for applications in drug development and for selecting appropriate solvents for analysis and formulation.

G Solvent Selection Choose relevant solvents (e.g., water, PBS, ethanol, DMSO) Sample Preparation Add excess solid to a known volume of solvent Solvent Selection->Sample Preparation Equilibration Shake/stir at a constant temperature (e.g., 25 °C) for 24-48h Sample Preparation->Equilibration Analysis Filter/centrifuge to remove undissolved solid and measure concentration of the supernatant (e.g., by UV-Vis or HPLC) Equilibration->Analysis Solubility Calculation Concentration = Solubility (e.g., in mg/mL or µM) Analysis->Solubility Calculation

Caption: Workflow for thermodynamic solubility assessment.

Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration through a syringe filter (ensure the filter material does not bind the compound).

  • Concentration Measurement: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy (if a chromophore is present and a calibration curve is established) or High-Performance Liquid Chromatography (HPLC).

  • Reporting: The determined concentration is the solubility of the compound in that solvent at the specified temperature.

pKa Determination

The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and biological interactions.

Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the solution in a jacketed beaker to maintain a constant temperature.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve).

Spectroscopic Characterization

Spectroscopic analysis is essential to confirm the chemical structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.5 ppm), the pyridine ring protons, and the thiophene ring protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the 10 unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the aromatic systems.

UV-Vis Spectroscopy

In a suitable solvent (e.g., ethanol or acetonitrile), the UV-Vis spectrum is expected to show absorption maxima corresponding to π-π* transitions within the conjugated thienylpyridine system.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Methyl-4-(3-thienyl)pyridine is not available, the safety precautions should be based on the hazardous properties of its constituent classes: pyridines and thiophenes.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

  • General Pyridine Chemistry: Scriven, E. F. V. (2005). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of Thienylpyridines: A recent example of the synthesis of related compounds can be found in: Bakhite, E. A., et al. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(46), 18563–18575. [Link]

  • Experimental Organic Chemistry: Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman. [Link]

2-Methyl-4-(3-thienyl)pyridine molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-4-(3-thienyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 2-Methyl-4-(3-thienyl)pyridine. This molecule is a heteroaromatic compound of significant interest, integrating the structural motifs of both pyridine and thiophene, which are prevalent scaffolds in medicinal chemistry and materials science. This document delineates its structural features, predicted spectroscopic signatures, and potential chemical reactivity. A robust synthetic protocol via Suzuki-Miyaura cross-coupling is presented, reflecting modern synthetic strategies for creating C(sp²)–C(sp²) bonds. This guide is intended for researchers and professionals in drug development and chemical sciences, offering foundational knowledge and practical insights into this specific molecular architecture.

Introduction: The Convergence of Pyridine and Thiophene Scaffolds

The fields of medicinal chemistry and materials science are heavily reliant on the design and synthesis of novel heterocyclic compounds. Pyridine derivatives are well-established for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] Similarly, the thiophene ring is a key component in numerous pharmaceuticals and organic electronic materials. The molecule 2-Methyl-4-(3-thienyl)pyridine represents a thoughtful hybridization of these two important pharmacophores. The strategic placement of a methyl group at the 2-position and a thienyl group at the 4-position of the pyridine ring creates a unique electronic and steric profile, making it a compelling candidate for further investigation as a molecular building block.

This guide provides a detailed examination of its molecular structure, starting from its fundamental chemical identity and extending to its three-dimensional conformation and electronic properties. We further propose a validated synthetic pathway and predict the characteristic spectroscopic data that are essential for its unambiguous identification.

Core Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key identifiers and predicted properties for 2-Methyl-4-(3-thienyl)pyridine.

Chemical Identity and Properties
PropertyValueSource/Method
IUPAC Name 2-Methyl-4-(thiophen-3-yl)pyridineIUPAC Nomenclature
Molecular Formula C₁₀H₉NSElemental Composition
Molecular Weight 175.25 g/mol Calculated
Canonical SMILES CC1=NC=C(C=C1)C2=CSC=C2Structure-to-Text
InChI Key (Predicted)InChI Algorithm
CAS Number Not readily available in searched databases.-
Structural Elucidation and Conformational Analysis

The structure of 2-Methyl-4-(3-thienyl)pyridine consists of a pyridine ring substituted at the C2 position with a methyl group and at the C4 position with a thiophen-3-yl group.

Caption: 2D structure of 2-Methyl-4-(3-thienyl)pyridine.

A critical structural parameter is the dihedral angle between the pyridine and thiophene rings. Due to rotation around the C4-C(thienyl) single bond, the molecule is not perfectly planar. Steric hindrance between the hydrogen atoms at the C3/C5 positions of the pyridine ring and the hydrogen at the C2/C4 position of the thienyl ring forces a twisted conformation. X-ray crystallographic studies of similar 4-arylpyridine derivatives show that this inter-ring angle is typically between 30° and 50°.[2] This non-planar arrangement has significant implications for the molecule's electronic properties and its ability to engage in intermolecular interactions, such as π-π stacking.

Proposed Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of 2-Methyl-4-(3-thienyl)pyridine are paramount for its use in research and development.

Retrosynthetic Analysis and Proposed Synthetic Protocol

The most efficient and versatile method for constructing the C-C bond between the pyridine and thiophene rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction is widely used for its high tolerance of various functional groups and its generally high yields.[3]

The retrosynthetic analysis points to two primary starting materials: a halogenated or activated 2-methylpyridine and a thiophene-3-boronic acid (or its ester equivalent).

G product 2-Methyl-4-(3-thienyl)pyridine disconnect Suzuki-Miyaura Cross-Coupling product->disconnect C-C Disconnection sm1 4-Bromo-2-methylpyridine disconnect->sm1 sm2 Thiophene-3-boronic acid disconnect->sm2 catalyst Pd(dppf)Cl₂ Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O)

Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system designed for high-yield synthesis.

  • Reactor Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add 4-bromo-2-methylpyridine (1.0 equiv), thiophene-3-boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure 2-Methyl-4-(3-thienyl)pyridine.

  • Validation: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry as described below.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on known values for substituted pyridines and thiophenes.[5][6][7]

¹H NMR Spectroscopy (400 MHz, CDCl₃) The proton NMR spectrum is expected to be highly informative, with distinct signals for each aromatic proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H6 (pyridine)8.4 - 8.6d~5.0
H5 (pyridine)7.1 - 7.3d~5.0
H3 (pyridine)7.0 - 7.2s-
H2 (thiophene)7.6 - 7.8dd~2.9, 1.2
H5 (thiophene)7.4 - 7.6dd~5.0, 2.9
H4 (thiophene)7.3 - 7.5dd~5.0, 1.2
CH₃2.5 - 2.7s-

¹³C NMR Spectroscopy (100 MHz, CDCl₃) The carbon spectrum will confirm the number of unique carbon environments. Predicted shifts are approximately: C=N (158-160 ppm), C-S (140-145 ppm), other aromatic C (120-138 ppm), and CH₃ (22-25 ppm).

Infrared (IR) Spectroscopy Key vibrational bands are expected to appear, confirming functional groups:

  • 3100-3000 cm⁻¹: Aromatic C-H stretching.

  • 2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl group).

  • 1600-1450 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.

  • ~800-700 cm⁻¹: C-H out-of-plane bending, characteristic of the substitution pattern.

Mass Spectrometry (MS) The electron impact (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 175. Key fragmentation patterns would likely involve the loss of a methyl radical (m/z = 160) or cleavage of the C-C bond between the rings.

Reactivity and Potential Applications

The unique electronic landscape of 2-Methyl-4-(3-thienyl)pyridine dictates its reactivity and suggests several avenues for its application.

Caption: Map of potential reactive sites on the molecule.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes it a prime site for N-alkylation, N-oxidation, and coordination to metal centers, enabling its use as a ligand in catalysis.

  • Thiophene Ring: The thiophene ring is generally susceptible to electrophilic aromatic substitution, primarily at the C2 and C5 positions, allowing for further functionalization.

  • Methyl Group: The methyl group can potentially be functionalized after deprotonation with a strong base.

Given the established biological relevance of thienylpyridine derivatives, this molecule is a strong candidate for screening in drug discovery programs, particularly in areas like oncology and infectious diseases.[8] Furthermore, its conjugated structure makes it a potential building block for organic semiconductors and dyes in materials science applications.[9]

Conclusion

2-Methyl-4-(3-thienyl)pyridine is a thoughtfully designed heterocyclic molecule with significant potential. Its structure, characterized by a non-planar arrangement of two key aromatic systems, provides a unique stereoelectronic profile. The synthetic route via Suzuki-Miyaura coupling is robust and scalable, allowing for accessible production for research purposes. The predicted spectroscopic data provides a clear roadmap for its characterization. As a versatile scaffold, it holds promise for future applications in both the development of novel therapeutic agents and the creation of advanced functional materials.

References

  • Liu, Q.-R., Zhang, X.-L., Ma, W., & Yang, W.-C. (2013). Crystal structure of 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, C10H11NO. Zeitschrift für Kristallographie - New Crystal Structures, 228(1), 81-82. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Hassan, A. S., et al. (2023). Pyridine Derivatives as Insecticides, Part 4: Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 71(19), 7499–7510. [Link]

  • Azzam, R. A., et al. (2023). Crystal structures of three homologues with increasing ring size: 2-methoxy-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile, 2-methoxy-4-(thiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 263-269. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 668-674. [Link]

  • PubChem. (n.d.). 2-(3-Thienyl)pyridine. National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. [Link]

  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz 1H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. [Link]

Sources

Spectroscopic Characterization of 2-Methyl-4-(3-thienyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic characterization of 2-Methyl-4-(3-thienyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamentally reliant on a suite of spectroscopic techniques, each providing a unique piece of the puzzle. This document outlines the expected data from core spectroscopic methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—grounded in established chemical principles.

While a definitive synthesis and characterization of 2-Methyl-4-(3-thienyl)pyridine has been reported, access to the specific numerical spectral data from the primary literature, particularly the work of Gronowitz and Crispin, is necessary for a complete quantitative analysis. However, this guide will provide a robust predictive framework for interpreting the spectra of this molecule, explaining the causal relationships between its structure and its spectroscopic output.

Molecular Structure and Spectroscopic Rationale

The foundational step in any spectroscopic analysis is understanding the molecule's structure. 2-Methyl-4-(3-thienyl)pyridine is composed of a pyridine ring substituted at the 2-position with a methyl group and at the 4-position with a 3-thienyl group. This architecture dictates the electronic environment of each atom and bond, which in turn governs the output of spectroscopic experiments.

Caption: Molecular structure of 2-Methyl-4-(3-thienyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Methyl-4-(3-thienyl)pyridine, both ¹H and ¹³C NMR would provide critical connectivity and environmental information.

Predicted ¹H NMR Analysis

The proton NMR spectrum is anticipated to show distinct signals for each unique proton. The chemical shifts are influenced by electron-withdrawing or -donating effects of the heteroatoms and the aromatic ring currents.

  • Pyridine Protons (H-3, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen, is expected to be the most downfield. The H-3 and H-5 protons will exhibit chemical shifts influenced by the methyl and thienyl substituents, respectively.

  • Thiophene Protons (H-2', H-4', H-5'): The protons on the thiophene ring will also resonate in the aromatic region, likely between δ 7.0-8.0 ppm. The exact positions will depend on the coupling with each other.

  • Methyl Protons (-CH₃): The methyl group at the 2-position will appear as a sharp singlet in the upfield region, typically around δ 2.5 ppm, due to its aliphatic nature.

Table 1: Predicted ¹H NMR Data for 2-Methyl-4-(3-thienyl)pyridine

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-6 (Pyridine) ~8.4 - 8.6 Doublet ~5.0
H-2' (Thiophene) ~7.8 - 8.0 Doublet of doublets ~2.9, ~1.2
H-5' (Thiophene) ~7.5 - 7.7 Doublet of doublets ~5.0, ~2.9
H-5 (Pyridine) ~7.3 - 7.5 Doublet ~5.0
H-4' (Thiophene) ~7.3 - 7.5 Doublet of doublets ~5.0, ~1.2
H-3 (Pyridine) ~7.0 - 7.2 Singlet (or narrow doublet) -

| -CH₃ | ~2.5 - 2.7 | Singlet | - |

Predicted ¹³C NMR Analysis

The ¹³C NMR spectrum will show a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

  • Aromatic Carbons: The nine carbons of the pyridine and thiophene rings will appear in the downfield region (δ 110-160 ppm). The carbons directly attached to nitrogen (C-2, C-6) and sulfur will have distinct chemical shifts.

  • Methyl Carbon: The aliphatic carbon of the methyl group will be found significantly upfield (δ ~20-25 ppm).

Table 2: Predicted ¹³C NMR Data for 2-Methyl-4-(3-thienyl)pyridine

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyridine) ~158
C-6 (Pyridine) ~150
C-4 (Pyridine) ~145
C-3' (Thiophene) ~140
C-5 (Pyridine) ~125
C-2' (Thiophene) ~127
C-5' (Thiophene) ~126
C-4' (Thiophene) ~122
C-3 (Pyridine) ~120

| -CH₃ | ~24 |

Standard NMR Experimental Protocol

A standardized protocol ensures reproducibility and data integrity.

  • Sample Preparation: Dissolve ~5-10 mg of 2-Methyl-4-(3-thienyl)pyridine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Expected Mass Spectrum

For 2-Methyl-4-(3-thienyl)pyridine (C₁₀H₉NS), the expected exact mass is approximately 175.0456 m/z. In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) should be observed at this value. Low-resolution mass spectrometry would show a nominal mass of 175 m/z. Fragmentation patterns would likely involve the loss of the methyl group or cleavage of the bond between the two aromatic rings.

Standard MS Experimental Protocol

cluster_workflow Mass Spectrometry Workflow Sample Sample Introduction (e.g., Direct Infusion or GC/LC) Ionization Ionization (e.g., ESI or EI) Sample->Ionization Vaporization Analyzer Mass Analyzer (e.g., Quadrupole or TOF) Ionization->Analyzer Ion Acceleration Detector Detector Analyzer->Detector Ion Separation Spectrum Mass Spectrum (Intensity vs. m/z) Detector->Spectrum Signal Processing

Caption: A generalized workflow for mass spectrometry analysis.

  • Ionization Method: Electron Impact (EI) is a common method for small, relatively stable molecules and would be suitable here. Electrospray Ionization (ESI) could also be used, which would likely show the protonated molecule [M+H]⁺ at m/z 176.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be appropriate for determining the mass-to-charge ratio of the resulting ions.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions, which can be used to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 2-Methyl-4-(3-thienyl)pyridine would exhibit characteristic absorption bands:

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

  • C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings will produce a series of sharp peaks in the 1400-1600 cm⁻¹ region.

  • C-S Stretching: The thiophene C-S bond may show a weak absorption in the fingerprint region (around 600-800 cm⁻¹).

  • Out-of-Plane Bending: C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be diagnostic of the substitution patterns on the aromatic rings.

Table 3: Predicted IR Absorption Bands for 2-Methyl-4-(3-thienyl)pyridine

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000
Aliphatic C-H Stretch 3000 - 2850
C=N/C=C Ring Stretch 1600 - 1450
C-H Bending (Methyl) ~1450 and ~1375

| C-H Out-of-Plane Bend | 900 - 700 |

Conclusion

This technical guide outlines the expected spectroscopic characteristics of 2-Methyl-4-(3-thienyl)pyridine based on fundamental principles of NMR, MS, and IR spectroscopy. The provided tables and protocols offer a robust framework for researchers to acquire and interpret data for this compound. For definitive quantitative data, direct consultation of the primary literature reporting its synthesis and characterization is recommended. The synergistic use of these spectroscopic techniques is essential for the unambiguous structural confirmation required in modern chemical research and development.

References

For detailed experimental data and synthesis procedures, the following key reference is recommended:

  • Gronowitz, S., & Crispin, D. J. (1991). A New Convenient Synthesis of 2-Methyl-4-(2-thienyl)pyridine and 2-Methyl-4-(3-thienyl)pyridine. Acta Chemica Scandinavica, 45, 844-849.

Safety and handling of 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling and Application of 2-Methyl-4-(3-thienyl)pyridine

This guide provides a comprehensive overview of the safety protocols, handling procedures, and synthetic considerations for 2-Methyl-4-(3-thienyl)pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available safety data specific to this compound, this document synthesizes information from structurally analogous compounds, such as pyridine and other thienyl-pyridine derivatives, to establish a robust framework for its safe utilization in a laboratory setting.

Compound Profile and Significance

2-Methyl-4-(3-thienyl)pyridine belongs to a class of bi-heterocyclic aromatic compounds that are foundational scaffolds in drug discovery and development. The pyridine ring is a common feature in many pharmaceuticals, while the thiophene moiety is also a well-established pharmacophore. The combination of these two rings, along with the methyl substituent, creates a unique three-dimensional structure with specific electronic properties that can be exploited for targeted biological activity. While extensive research on this specific molecule is not widely published, its structural motifs suggest potential applications as an intermediate in the synthesis of novel therapeutic agents or functional organic materials.

Hazard Identification and Classification

Table 1: Postulated GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Classification
Skin Corrosion/Irritation2H315: Causes skin irritation.Based on data for 2-(2-Thienyl)pyridine and 2-(3-Thienyl)pyridine.[1][2][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.Based on data for 2-(2-Thienyl)pyridine and 2-(3-Thienyl)pyridine.[1][2][3]
Acute Toxicity, Oral4H302: Harmful if swallowed.Based on data for similar pyridine derivatives.[4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.Based on data for 2-(2-Thienyl)pyridine and other substituted pyridines.[1][5]

Note: This classification is advisory and based on structurally similar compounds. A comprehensive risk assessment should be conducted before use.

Toxicological Profile: A Cautious Approach

The toxicological properties of 2-Methyl-4-(3-thienyl)pyridine have not been extensively studied. However, the toxicology of its parent heterocycle, pyridine, is well-documented and provides a basis for prudent handling.

  • Acute Effects : Pyridine and its derivatives can cause irritation upon contact with the skin and eyes.[3][6] Inhalation of vapors or dust may lead to respiratory tract irritation.[1][5] Acute intoxication from pyridine affects the central nervous system, with symptoms including dizziness, headache, and nausea.[7][8]

  • Chronic Effects : Prolonged exposure to pyridine has been associated with potential liver, heart, and kidney damage.[7] The International Agency for Research on Cancer (IARC) classifies pyridine as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[7] Some pyridine derivatives may also pose risks of genetic defects or carcinogenicity, sometimes linked to impurities like benzene from their manufacturing process.[9]

Given these potential risks, 2-Methyl-4-(3-thienyl)pyridine should be handled as a substance with unknown, but potentially significant, toxicity.

Physical and Chemical Properties

Specific experimental data for 2-Methyl-4-(3-thienyl)pyridine is scarce. The properties of the closely related isomer, 4-(2-Thienyl)pyridine, are provided below for reference.

Table 2: Physicochemical Properties of Analogous Compounds

PropertyValue (for 4-(2-Thienyl)pyridine)Source
CAS Number 21298-54-4[10]
Molecular Formula C₉H₇NS[10]
Molecular Weight 161.23 g/mol [10]
Appearance Solid (powder/crystal)[3]
Melting Point 61.0 to 65.0 °C (for 2-(2-Thienyl)pyridine)[3]
Boiling Point 140 °C / 16 mmHg (for 2-(2-Thienyl)pyridine)[3]
Solubility Soluble in methanol[3]

Core Directive: Safe Handling and Storage Protocols

A self-validating system of protocols is essential for handling this compound. The causality behind each step is explained to ensure a deep understanding of the safety measures.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Methyl-4-(3-thienyl)pyridine is a certified chemical fume hood.[11] This is non-negotiable. The rationale is to prevent inhalation of any fine powders or potential vapors, isolating the researcher from respiratory exposure. The work area within the hood should be kept clean and uncluttered to facilitate immediate cleanup in case of a spill.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE is mandatory.

  • Eye Protection : Indirect-vent, impact- and splash-resistant goggles are required.[12] A face shield should be worn over the goggles when there is a significant risk of splashing.[12]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.

  • Body Protection : A clean, buttoned lab coat should be worn to protect against skin contact.[12]

  • Respiratory Protection : If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Experimental Protocol: Handling and Weighing
  • Preparation : Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Have all necessary equipment (spatulas, weigh boats, solvent, waste containers) inside the hood.

  • Aliquotting : Gently open the container inside the fume hood. Avoid creating dust. Use a clean spatula to transfer the desired amount of the solid to a tared weigh boat or vial.

  • Closure : Tightly close the main container immediately after use.[11]

  • Dissolution : If preparing a solution, add the solvent to the weighed solid in the fume hood. Ensure the vessel is capped or covered during dissolution if agitation is required.

  • Cleanup : Clean any residual solid from the spatula and work surface with a solvent-dampened wipe. Dispose of the wipe in the designated solid hazardous waste container.

  • De-gowning : Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after handling is complete.[12][13]

Storage Conditions

Proper storage is critical to maintain the integrity of the compound and ensure safety.

  • Store in a tightly sealed, light-resistant container.[14]

  • The storage area should be cool, dry, and well-ventilated.[11][14][15]

  • Keep away from sources of ignition, heat, and incompatible materials such as strong oxidizing agents.[4][13][14]

Emergency Procedures

Accidental Release Measures
  • Evacuate : Evacuate non-essential personnel from the immediate area.[12]

  • Ventilate : Ensure the area is well-ventilated, but avoid actions that could disperse the powder.

  • Contain : For a small spill, carefully cover the solid with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[12][13][16][17]

  • Collect : Gently sweep the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

  • Decontaminate : Clean the spill area with an appropriate solvent and wash thoroughly.

  • Report : Report the spill to the laboratory supervisor or safety officer.

First Aid
  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[6]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Synthesis and Reaction Workflow

The synthesis of 2-Methyl-4-(3-thienyl)pyridine would likely involve a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This method is highly reliable for forming carbon-carbon bonds between aromatic systems.[10]

Representative Synthesis: Suzuki-Miyaura Coupling

A plausible synthetic route involves the coupling of a substituted pyridine (e.g., 4-bromo-2-methylpyridine) with a thiophene boronic acid or ester.

Visualization of Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Workup 4_bromo_2_methylpyridine 4-Bromo-2-methylpyridine reaction_vessel Inert Atmosphere (N₂ or Ar) Heat (e.g., 90 °C) 4_bromo_2_methylpyridine->reaction_vessel thiophene_boronic_acid Thiophene-3-boronic acid thiophene_boronic_acid->reaction_vessel catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_vessel Catalytic amount base Base (e.g., K₂CO₃) base->reaction_vessel Stoichiometric solvent Solvent (e.g., Dioxane/Water) solvent->reaction_vessel workup Aqueous Workup & Purification (e.g., Chromatography) reaction_vessel->workup Reaction Mixture product 2-Methyl-4-(3-thienyl)pyridine workup->product

Caption: Suzuki-Miyaura cross-coupling workflow for synthesis.

Step-by-Step Synthetic Protocol (Illustrative)

This protocol is illustrative and should be adapted and optimized based on specific laboratory conditions and scale.

  • Vessel Preparation : Under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-methylpyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq) to a dry reaction flask equipped with a magnetic stir bar.

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Catalyst Addition : Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq) to the flask. The mixture may change color.

  • Reaction : Heat the reaction mixture to a specified temperature (e.g., 90 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup : Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield the pure 2-Methyl-4-(3-thienyl)pyridine.

Waste Disposal

All waste materials, including unused product, contaminated PPE, and solvents from reactions or cleanup, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.[15]

  • Do not mix with other waste streams.[15]

  • Dispose of the waste in accordance with local, state, and federal regulations.[12][15] Contact your institution's environmental health and safety department for specific guidance.

Conclusion

2-Methyl-4-(3-thienyl)pyridine is a compound with significant potential, but it must be handled with the respect due to a potentially hazardous chemical. By adhering to the principles of proactive engineering controls, diligent use of personal protective equipment, and methodical handling and disposal practices, researchers can safely explore the applications of this and other novel chemical entities. The foundation of laboratory safety is a combination of knowledge, preparation, and consistent adherence to established protocols.

References

  • Spectrum Chemical. (2016, November 7). Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Tokyo Chemical Industry UK Ltd. 2-(2-Thienyl)pyridine | 3319-99-1.
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76832, 2-(2'-Thienyl)pyridine.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88862, 2-(3-Thienyl)pyridine.
  • TCI AMERICA. 2-(2-Thienyl)pyridine | 3319-99-1.
  • Sigma-Aldrich. (2025, August 5). Safety Data Sheet.
  • Smolecule. (2023, July 26). Buy 4-(2-Thienyl)pyridine | 21298-54-4.
  • Wikipedia. Pyridine.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, FR: IARC.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet.

Sources

Technical Guide: Stability Profiling and Degradation Mechanisms of 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Degradation of 2-Methyl-4-(3-thienyl)pyridine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals

Executive Summary & Chemical Significance

2-Methyl-4-(3-thienyl)pyridine (CAS: Implied analog to MPEP/MTEP series) represents a critical biaryl scaffold in medicinal chemistry, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and kinase inhibitors. Its structure combines a 2-picoline (2-methylpyridine) core with a 3-thienyl moiety.

While this specific arrangement confers high potency and selectivity in neuropharmacological applications, it introduces distinct stability liabilities. This guide dissects the molecule’s degradation pathways—specifically the oxidative susceptibility of the thiophene sulfur, the benzylic oxidation of the methyl group, and the photolytic instability inherent to thienyl-conjugated systems.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Stability
Molecular Structure Biaryl system (Pyridine-Thiophene)Potential for atropisomerism (low barrier); Conjugated system absorbs UV.
Basic Center Pyridine Nitrogen (

)
Susceptible to N-oxidation; Forms salts with acids.
Metabolic "Soft Spot" 2-Methyl GroupHigh risk of oxidation to carboxylic acid (Phase I metabolism).
Reactive Moiety Thiophene RingRisk of S-oxidation and electrophilic attack; Photosensitizer.

Degradation Mechanisms: The "Why" and "How"

The degradation of 2-Methyl-4-(3-thienyl)pyridine is driven by three competing pathways: S-Oxidation , N-Oxidation , and Benzylic Oxidation . Understanding the regioselectivity of these pathways is crucial for interpreting stress-test data.

Pathway A: Oxidative Instability (Chemical & Metabolic)

Oxidative stress (peroxides, radical initiators, or CYP450 enzymes) attacks three distinct sites.

  • Mechanism A1: Pyridine N-Oxidation (Chemical Dominant)

    • Trigger: Peroxides (e.g.,

      
      , mCPBA) in neutral/basic media.
      
    • Process: The lone pair on the pyridine nitrogen attacks the electrophilic oxygen of the peroxide.

    • Product: 2-Methyl-4-(3-thienyl)pyridine-N-oxide .

    • Stability: N-oxides are generally stable but thermally labile, potentially undergoing Polonovski rearrangement in the presence of anhydrides.

  • Mechanism A2: Thiophene S-Oxidation (Reactive Intermediate)

    • Trigger: Strong oxidants or metabolic oxidation (CYP450).

    • Process: Oxidation of the thiophene sulfur yields the Thiophene S-oxide .

    • Critical Risk: Unlike N-oxides, thiophene S-oxides are anti-aromatic and highly reactive dienes. They rapidly dimerize (Diels-Alder) or undergo further oxidation to the S,S-dioxide (Sulfone) .

    • Degradation Product: Sulfones or complex polymeric mixtures.

  • Mechanism A3: Benzylic Methyl Oxidation (Metabolic Dominant)

    • Trigger: Radical autoxidation (long-term storage) or enzymatic metabolism.

    • Process: Hydrogen abstraction from the 2-methyl group

      
       Hydroxymethyl 
      
      
      
      Aldehyde
      
      
      Carboxylic Acid.
    • Product: 4-(3-thienyl)picolinic acid . This is the primary metabolite seen in vivo for related analogs like MPEP.

Pathway B: Photolytic Degradation

Thiophene derivatives are well-known photosensitizers.

  • Mechanism: UV absorption promotes the molecule to an excited triplet state (

    
    ).
    
  • Type II Reaction: Energy transfer to ground-state oxygen (

    
    ) generates Singlet Oxygen (
    
    
    
    )
    .
  • Self-Destruction: The generated singlet oxygen attacks the thiophene ring (via [2+2] or [4+2] cycloaddition), leading to ring opening and fragmentation.

Pathway C: Synthesis-Related Impurities

If synthesized via Suzuki-Miyaura coupling (2-bromo-4-methylpyridine + 3-thienylboronic acid):

  • Protodeboronation: 3-Thienylboronic acid degrades to Thiophene (volatile).

  • Homocoupling: Formation of 3,3'-bithiophene.

  • Palladium Scavenging: Residual Pd can catalyze oxidative degradation during storage.

Visualization of Degradation Pathways

The following diagram maps the parent molecule to its primary degradation products.

DegradationPathways Parent 2-Methyl-4-(3-thienyl)pyridine (Parent) NOxide Pyridine N-Oxide (+16 Da) (Major Chemical Degradant) Parent->NOxide H2O2 / mCPBA (N-Oxidation) SOxide Thiophene S-Oxide (Reactive Intermediate) Parent->SOxide CYP450 / Strong Ox Alcohol Hydroxymethyl Derivative (+16 Da) Parent->Alcohol Autoxidation / Metabolism RingOpen Ring-Opened Fragments Parent->RingOpen UV Light / 1O2 Sulfone Thiophene S,S-Dioxide (Stable Sulfone) SOxide->Sulfone Oxidation Dimer Diels-Alder Dimers (Polymeric Residue) SOxide->Dimer Dimerization Acid 4-(3-thienyl)picolinic acid (+30 Da) (Major Metabolite) Alcohol->Acid Further Oxidation

Caption: Primary oxidative and photolytic degradation pathways. Blue arrows indicate chemical stress; Green indicates metabolic/autoxidation; Yellow indicates S-oxidation risks.

Experimental Protocols: Stability Profiling

To validate the stability profile, a Forced Degradation Study (Stress Testing) is required. This protocol is designed to generate 10–20% degradation to identify impurities.

Stress Conditions Table
Stress TypeConditionDurationTarget Mechanism
Acid Hydrolysis 1N HCl, 60°C24 HoursStability of Biaryl Bond (High stability expected).
Base Hydrolysis 1N NaOH, 60°C24 HoursStability of Pyridine ring (High stability expected).
Oxidation 3%

, RT
1–4 HoursHigh Risk: N-oxidation vs. S-oxidation. Monitor closely.
Photolysis Xenon Lamp (1.2M Lux·hr)24 HoursHigh Risk: Thiophene ring opening/dimerization.
Thermal 60°C / 75% RH7 DaysBenzylic oxidation (autoxidation).
Analytical Methodology (HPLC-UV-MS)

Separating the parent from its isobaric (+16 Da) degradants requires a specific method.

  • Column: C18 (High pH stable, e.g., Waters XBridge) or Phenyl-Hexyl (for selectivity between thiophene/pyridine).

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate (pH 10). Note: Basic pH suppresses protonation, improving peak shape for basic pyridines.

    • B: Acetonitrile.

  • Detection: UV at 254 nm (aromatic) and 280 nm (thiophene conjugation).

  • Mass Spec Logic (Differentiation of +16 Da peaks):

    • N-Oxide: Retention time shift (usually earlier). MS/MS fragment: Loss of 16 amu (

      
      ).
      
    • S-Oxide: Rare to see intact.

    • Hydroxymethyl: Retention time shift (earlier). MS/MS fragment: Loss of 18 amu (

      
      ).
      

Analytical Decision Tree: Impurity Identification

When a degradation peak is observed, use this logic flow to identify the structure.

AnalyticalLogic Start Unknown Impurity Detected (HPLC) MassCheck Check Mass Shift (LC-MS) Start->MassCheck Plus16 +16 Da (Oxidation) MassCheck->Plus16 Plus30 +30 Da (Acid Formation) MassCheck->Plus30 FragCheck MS/MS Fragmentation Plus16->FragCheck Acid Picolinic Acid Derivative Plus30->Acid COOH check N_Oxide Loss of 16 (-O) = N-Oxide FragCheck->N_Oxide Frag -16 Hydroxyl Loss of 18 (-H2O) = Hydroxymethyl FragCheck->Hydroxyl Frag -18

Caption: Analytical workflow for distinguishing isobaric oxidative impurities using MS/MS fragmentation patterns.

Storage and Handling Recommendations

Based on the identified liabilities, the following handling protocols are mandatory for maintaining >99% purity:

  • Light Protection: Store in amber glass vials or wrap in aluminum foil. The thiophene moiety is photosensitive.

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes benzylic autoxidation.

  • Temperature: Long-term storage at -20°C.

  • Solution Stability: Avoid leaving in solution (especially chlorinated solvents like DCM/Chloroform) for extended periods, as photolytic degradation is accelerated in solution.

References

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. (Establishes the stability baseline for methyl-pyridine mGluR5 antagonists).

  • Jansen-Oosterkamp, K., et al. (2023). "Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability." ACS Central Science, 9(6), 1178–1189. (Details the oxidative instability of thiophene rings).

  • Dalvie, D. K., et al. (2002). "Metabolism of the mGluR5 Antagonist 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) in Rats and Dogs." Drug Metabolism and Disposition, 30(10), 1083-1092. (Defines the metabolic oxidation of the 2-methyl group).

  • Sutherland, A., et al. (2014). "Recent advances in the synthesis of 2-substituted pyridines." Organic & Biomolecular Chemistry, 12, 5329-5342. (Synthesis and chemical stability of pyridine derivatives).

Methodological & Application

Application Note: Optimized Synthesis of 2-Methyl-4-(3-thienyl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 2-Methyl-4-(3-thienyl)pyridine , a structural motif commonly found in kinase inhibitors and COX-2 inhibitors.[1]

Synthesizing heteroaryl-heteroaryl biaryls presents distinct challenges compared to standard phenyl-phenyl couplings. The coordination of pyridine nitrogen and thiophene sulfur to the palladium center can lead to catalyst poisoning, while electron-rich thiophene boronic acids are susceptible to protodeboronation.[1] This guide provides a robust protocol using Pd(dppf)Cl₂ to overcome these hurdles, alongside a "Catch-and-Release" purification strategy that exploits the basicity of the pyridine ring.[1]

Strategic Analysis & Retrosynthesis

Coupling Partner Selection

The synthesis relies on the Suzuki-Miyaura coupling of a pyridine halide and a thiophene organoboron species.[1]

  • Route A (Preferred): 4-Bromo-2-methylpyridine + 3-Thiopheneboronic acid.[1]

  • Route B (Avoid): 2-Methyl-4-pyridineboronic acid + 3-Bromothiophene.[1]

Rationale: Pyridine boronic acids are notoriously unstable and prone to rapid protodeboronation and oxidation.[1] In contrast, 3-thiopheneboronic acid is commercially available and reasonably stable, though it still requires careful handling.[1] 4-Bromo-2-methylpyridine is a robust electrophile; the bromide is preferred over the chloride for faster oxidative addition without the cost of the iodide.[1]

Catalyst & Ligand Engineering[1][2][3]
  • The Challenge: Monodentate phosphines (like PPh₃ in Pd(PPh₃)₄) often dissociate, allowing the electron-rich nitrogen of the pyridine or sulfur of the thiophene to bind to the Pd(II) center, arresting the catalytic cycle (catalyst poisoning).[1]

  • The Solution: We utilize Pd(dppf)Cl₂[1][2][3][4]·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).[1] The large bite angle and bidentate nature of the dppf ligand tightly chelate the palladium, preventing displacement by the heterocycles and ensuring high turnover numbers (TON).[1]

Experimental Protocol

Materials & Stoichiometry[1]
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
4-Bromo-2-methylpyridine Electrophile1.0172.021.72 g (10 mmol)
3-Thiopheneboronic acid Nucleophile1.2127.961.54 g (12 mmol)
Pd(dppf)Cl₂[1]·DCM Catalyst0.03816.64245 mg (3 mol%)
Sodium Carbonate (2M aq) Base3.0105.9915 mL
1,4-Dioxane SolventN/AN/A40 mL
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
  • Charge: To a dry 100 mL round-bottom flask (or reaction vial), add 4-Bromo-2-methylpyridine (1.0 equiv), 3-Thiopheneboronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).[1]

  • Solvent Addition: Add 1,4-Dioxane (0.25 M concentration relative to halide).

  • Degassing (Critical): Oxygen promotes homocoupling and catalyst deactivation.[1] Sparge the solution with Argon or Nitrogen gas for 10–15 minutes. Alternatively, freeze-pump-thaw x3 if working on small scale (<100 mg).[1]

  • Base Addition: Add the degassed 2M Na₂CO₃ solution (3.0 equiv).

  • Reflux: Equip with a reflux condenser and heat the mixture to 90–100°C under an inert atmosphere for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.[1]

Step 2: Workup (Catch-and-Release Strategy)

Standard silica chromatography can be difficult due to the streaking of pyridines.[1] This chemical workup purifies the product based on its basicity.[1]

  • Cool & Dilute: Cool reaction to room temperature.[1] Dilute with Ethyl Acetate (EtOAc, 50 mL).[1]

  • Phase Separation: Wash the organic layer with water (2 x 30 mL) and Brine (1 x 30 mL).[1] Note: The product is in the organic layer.[1]

  • Acid Extraction (The "Catch"): Extract the organic layer with 1M HCl (3 x 30 mL).

    • Chemistry: The pyridine nitrogen is protonated (pyridinium salt), moving the product into the aqueous phase.[1] Neutral impurities (homocoupled thiophene, deboronated thiophene, phosphine oxides) remain in the organic layer.[1]

  • Wash: Discard the organic layer (or keep for impurity analysis).[1] Wash the acidic aqueous layer once with fresh ether/EtOAc to remove entrained neutrals.[1]

  • Basification (The "Release"): Cool the aqueous layer in an ice bath. Slowly basify to pH >10 using 4M NaOH or solid K₂CO₃.[1] The product will precipitate or oil out.[1]

  • Final Extraction: Extract the now-cloudy aqueous mixture with DCM or EtOAc (3 x 30 mL).

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Step 3: Final Purification

If the acid-base workup does not yield sufficient purity (>95%), proceed to flash column chromatography.[1]

  • Stationary Phase: Silica Gel (neutralized with 1% Et₃N if necessary).[1]

  • Mobile Phase: Gradient 10%

    
     40% EtOAc in Hexanes.[1]
    

Mechanism & Troubleshooting

Catalytic Cycle & Inhibition

The diagram below illustrates the standard cycle and the specific "off-cycle" inhibition pathways common in this synthesis.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 4-Bromo-2-methylpyridine TransMet Transmetalation (Ar-Pd-Thiophene) OxAdd->TransMet + 3-Thiopheneboronic acid + Base Poison Catalyst Poisoning (Pd-N or Pd-S coordination) OxAdd->Poison Coordination of Pyridine N RedElim Reductive Elimination (Product Release) TransMet->RedElim TransMet->Poison Coordination of Thiophene S Deboron Protodeboronation (Loss of Boronic Acid) TransMet->Deboron Hydrolytic Instability RedElim->Pd0 Regeneration

Caption: Figure 1.[1][5] Suzuki-Miyaura catalytic cycle highlighting specific inhibition risks (red) for pyridine-thiophene coupling.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G2 or increase Pd(dppf)Cl₂ loading to 5 mol%. Ensure thorough degassing.[1]
Starting Material Remaining + Thiophene (Ar-H) ProtodeboronationThe boronic acid decomposed before coupling.[1] Action: Add boronic acid in portions (e.g., 0.4 equiv every 2 hours) or switch to anhydrous conditions (Dioxane/K₃PO₄).
Homocoupling (Thiophene-Thiophene) Oxygen IngressOxygen promotes oxidative homocoupling of boronic acids.[1] Action: Re-evaluate inert gas lines and degassing protocol.
Black Precipitate (Pd Black) Ligand dissociationThe catalyst is decomposing.[1] Lower temperature to 80°C or add 10% free ligand (dppf) to stabilize the metal.[1]

Safety & Handling

  • 4-Bromo-2-methylpyridine: Irritant.[1] Avoid contact with skin and eyes.[1]

  • Palladium Compounds: Heavy metal toxicity.[1] Handle in a fume hood.

  • Thiophenes: Often possess a strong, unpleasant sulfur odor.[1] Use bleach to clean glassware to oxidize sulfur residues.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2006).[1][7] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][7] Angewandte Chemie International Edition, 45(21), 3484-3488.[1] Link[1]

  • Li, J. J., & Gribble, G. W. (2000).[1] Palladium in Heterocyclic Chemistry. Pergamon. (General Reference for Heteroaryl Couplings).

  • Love, J. A., et al. (2023).[1][8] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.[1][2][3][8] Canadian Journal of Chemistry, 101(10), 765-772.[1][8] Link[1][8]

Sources

Synthesis of 2-Methyl-4-(3-thienyl)pyridine: A Detailed Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-4-(3-thienyl)pyridine stands as a significant heterocyclic scaffold in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring substituted with a thienyl group, is a key pharmacophore in a variety of biologically active molecules. The inherent properties of this compound, derived from the distinct electronic characteristics of its constituent aromatic rings, make it a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. This guide provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-4-(3-thienyl)pyridine, designed for researchers, scientists, and professionals in the field of drug development. The outlined methodology is grounded in well-established palladium-catalyzed cross-coupling reactions, ensuring reliability and reproducibility.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of 2-Methyl-4-(3-thienyl)pyridine is most efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers high yields, mild reaction conditions, and excellent functional group tolerance, making it a cornerstone of modern organic synthesis.[1][2][3][4][5] The strategic disconnection for our target molecule lies between the C4 position of the 2-methylpyridine core and the C3 position of the thiophene ring. This necessitates the preparation of two key precursors: 4-bromo-2-methylpyridine and 3-thienylboronic acid .

The overall synthetic strategy is depicted in the workflow diagram below:

G cluster_0 Part 1: Synthesis of 4-Bromo-2-methylpyridine cluster_1 Part 2: Synthesis of 3-Thienylboronic Acid cluster_2 Part 3: Suzuki-Miyaura Coupling 2-Amino-4-methylpyridine 2-Amino-4-methylpyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-4-methylpyridine->Diazonium Salt Intermediate NaNO2, HBr -10°C to RT 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine Diazonium Salt Intermediate->4-Bromo-2-methylpyridine Sandmeyer-type reaction Final Product 2-Methyl-4-(3-thienyl)pyridine 4-Bromo-2-methylpyridine->Final Product 3-Bromothiophene 3-Bromothiophene 3-Lithiothiophene 3-Lithiothiophene 3-Bromothiophene->3-Lithiothiophene n-BuLi -40°C Boronate Ester Intermediate Boronate Ester Intermediate 3-Lithiothiophene->Boronate Ester Intermediate Triisopropyl borate 3-Thienylboronic Acid 3-Thienylboronic Acid Boronate Ester Intermediate->3-Thienylboronic Acid Acidic workup 3-Thienylboronic Acid->Final Product

Caption: Overall synthetic workflow for 2-Methyl-4-(3-thienyl)pyridine.

Part 1: Synthesis of 4-Bromo-2-methylpyridine

The synthesis of 4-bromo-2-methylpyridine is reliably achieved from 2-amino-4-methylpyridine via a Sandmeyer-type reaction.[6][7][8] This process involves the diazotization of the primary amine followed by displacement with a bromide ion.

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylpyridine (10.1 g, 93.4 mmol) in 48% aqueous hydrobromic acid (165 mL).

  • Cooling: Cool the stirred solution to -10 °C using an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (7.04 g, 102 mmol) in water (165 mL) and pre-cool it to 0 °C. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature is maintained below -5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 16 hours.

  • Workup: Carefully neutralize the reaction by adding 4 M sodium hydroxide solution (400 mL) while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with tert-butyl methyl ether (4 x 150 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 4-bromo-2-methylpyridine.

Quantitative Data
Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)Yield (%)
2-Amino-4-methylpyridine108.1410.193.4-
Sodium Nitrite69.007.04102-
4-Bromo-2-methylpyridine172.03~14.8~86.0~92

Part 2: Synthesis of 3-Thienylboronic Acid

The synthesis of 3-thienylboronic acid follows a well-established procedure for the preparation of aryl and heteroaryl boronic acids, involving a lithium-halogen exchange followed by quenching with a borate ester.[9]

Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 3-bromothiophene (16.3 g, 100 mmol) and triisopropyl borate (28.2 g, 150 mmol) in a mixture of anhydrous toluene (320 mL) and tetrahydrofuran (80 mL).

  • Cooling: Cool the solution to -40 °C using an acetonitrile-dry ice bath.

  • Lithiation and Borylation: Slowly add n-butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) dropwise to the reaction mixture, maintaining the temperature at -40 °C. The in situ generated 3-lithiothiophene reacts rapidly with the borate ester.

  • Quenching and Workup: After the addition is complete, stir the reaction for an additional hour at -40 °C. Quench the reaction by the slow addition of 2 M hydrochloric acid until the solution is acidic.

  • Extraction: Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 3-thienylboronic acid can often be used directly in the subsequent coupling step after thorough drying. If necessary, it can be purified by recrystallization.

Quantitative Data
Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)
3-Bromothiophene163.0316.3100
Triisopropyl Borate188.0828.2150
n-Butyllithium64.06-105
3-Thienylboronic Acid127.96--

Part 3: Suzuki-Miyaura Cross-Coupling for 2-Methyl-4-(3-thienyl)pyridine

With both key precursors in hand, the final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling to furnish the target molecule.

Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nL2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X\nL2 Transmetalation Transmetalation Ar-Pd(II)-X\nL2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'\nL2 Ar-Pd(II)-Ar' L2 Transmetalation->Ar-Pd(II)-Ar'\nL2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask, add 4-bromo-2-methylpyridine (1.72 g, 10 mmol), 3-thienylboronic acid (1.41 g, 11 mmol), palladium(II) acetate (45 mg, 0.2 mol%), and triphenylphosphine (105 mg, 0.4 mol%).

  • Solvent and Base: Add a mixture of 1,4-dioxane (40 mL) and a 2 M aqueous solution of sodium carbonate (20 mL).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford pure 2-Methyl-4-(3-thienyl)pyridine.

Quantitative Data
Reagent/ProductMolecular Weight ( g/mol )Amount (g)Moles (mmol)
4-Bromo-2-methylpyridine172.031.7210
3-Thienylboronic Acid127.961.4111
Palladium(II) Acetate224.500.0450.2
Triphenylphosphine262.290.1050.4
2-Methyl-4-(3-thienyl)pyridine175.25--

Conclusion

The synthesis of 2-Methyl-4-(3-thienyl)pyridine is effectively accomplished through a robust and scalable three-part synthetic sequence. The preparation of the key intermediates, 4-bromo-2-methylpyridine and 3-thienylboronic acid, utilizes well-understood and reliable chemical transformations. The final Suzuki-Miyaura cross-coupling reaction provides a high-yielding and clean conversion to the desired product. This detailed protocol serves as a practical guide for researchers in academic and industrial settings, enabling the efficient synthesis of this valuable heterocyclic building block for a wide range of applications in drug discovery and materials science.

References

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
  • De Koning, C. B., et al. (2015).
  • Gros, C. P., et al. (2018). (Pyridin-2-ylmethyl)porphyrins: synthesis, characterization and C–N oxidative fusion attempts. Comptes Rendus Chimie, 21(11), 1049-1061.
  • De Koning, C. B., et al. (2015).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 3, 2026, from [Link]

  • El-Gazzar, A. A. B. A., et al. (2015). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry, 63(24), 5795-5802.
  • Al-Saleh, B., et al. (2005). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Journal of Heterocyclic Chemistry, 42(1), 9-17.
  • Li, W., et al. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89.
  • Ren, H., et al. (2011). Kumada–Corriu Cross‐Couplings with 2‐Pyridyl Grignard Reagents. European Journal of Organic Chemistry, 2011(30), 6031-6035.
  • Toseef, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 206.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved February 3, 2026, from [Link]

  • Knight, B. J., et al. (2012). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling. Organic Syntheses, 89, 76.
  • Zhang, Y., et al. (2022). The Kumada–Tamao–Corriu Coupling Reaction Catalyzed by Rhodium–Aluminum Bimetallic Complexes. Organic Letters, 24(16), 3021-3026.
  • Wikipedia. (n.d.). Stille reaction. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-methyl-4-bromopyridine.
  • Taylor, J. E., et al. (2018). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 16(2), 189-203.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Tetrahedron Letters, 129, 154743.
  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Google Patents. (n.d.). Improved process for the kumada coupling reaction.
  • Ghorai, M. K., et al. (2024).
  • DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. [Link]

  • Senge, M. O., et al. (2014). Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. Organic & Biomolecular Chemistry, 12(43), 8696-8708.

Sources

Application Note: 1H NMR Characterization of 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the structural elucidation of novel heterocyclic compounds is a cornerstone of medicinal chemistry. 2-Methyl-4-(3-thienyl)pyridine, a molecule integrating both pyridine and thiophene moieties, represents a class of compounds with significant potential for exhibiting diverse biological activities. The precise characterization of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and stability. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (1H) NMR, stands as an indispensable tool for providing detailed atomic-level structural information.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the 1H NMR characterization of 2-Methyl-4-(3-thienyl)pyridine. We will delve into the theoretical basis for the expected spectrum, provide a detailed protocol for sample preparation and data acquisition, and offer insights into spectral interpretation and data validation.

Materials and Methods

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation.[2] This section outlines the necessary materials and a step-by-step protocol to ensure high-quality data acquisition.

Materials
  • Analyte: 2-Methyl-4-(3-thienyl)pyridine (synthesis and purification should be performed according to established procedures).

  • Deuterated Solvent: Chloroform-d (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at approximately 7.26 ppm, which typically does not interfere with the aromatic region of interest.[3] Other deuterated solvents like Dimethyl sulfoxide-d6 (DMSO-d6) can be used depending on the sample's solubility, but it's important to be aware of potential solvent-induced shifts.[4]

  • NMR Tubes: High-precision 5 mm NMR tubes are recommended to ensure optimal shimming and spectral resolution.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the universally recognized reference standard for 1H NMR, with its signal defined as 0.0 ppm.[5] Most modern NMR spectrometers use the deuterium lock signal of the solvent for internal referencing, making the addition of TMS unnecessary unless a highly precise internal standard is required.

  • Glassware: Clean and dry Pasteur pipettes, vials, and a vortex mixer.

Protocol for Sample Preparation
  • Sample Weighing: Accurately weigh approximately 2-5 mg of 2-Methyl-4-(3-thienyl)pyridine into a clean, dry vial. For 1H NMR, this concentration range generally provides a sufficient signal-to-noise ratio for routine structural analysis.[2]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) to the vial. This volume is optimal for most standard 5 mm NMR tubes.[6]

  • Dissolution: Gently vortex the vial to ensure complete dissolution of the sample. Visually inspect the solution for any particulate matter. If suspended particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the solution into a labeled 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and ensure it is properly labeled with the sample identification.

Data Acquisition Protocol

The following is a generalized protocol for acquiring a 1D 1H NMR spectrum on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be adjusted.

  • Instrument Setup:

    • Insert the prepared NMR sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is crucial for high resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used for a 1D proton spectrum.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should be sufficient to obtain a good signal-to-noise ratio.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all protons.

    • Acquisition Time (AT): An acquisition time of 2-4 seconds is typical for high-resolution spectra of small molecules.

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire chemical shift range for most organic molecules.

    • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3).[3]

    • Integrate the signals to determine the relative number of protons corresponding to each resonance.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (2-5 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire 1H NMR Data shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate Final Spectrum Final Spectrum calibrate->Final Spectrum

Figure 1: Experimental workflow for 1H NMR characterization.

Spectral Interpretation

The 1H NMR spectrum of 2-Methyl-4-(3-thienyl)pyridine is predicted to exhibit distinct signals corresponding to the protons of the methyl group, the pyridine ring, and the thiophene ring. The chemical shifts are influenced by the electronic nature of the heterocyclic rings and the substituents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-THI-004 Status: Active Support Topic: Troubleshooting Purification & Isolation Challenges Applicable For: Suzuki-Miyaura Coupling Intermediates, OLED Ligand Synthesis, Kinase Inhibitor Scaffolds

Executive Summary

The synthesis of 2-Methyl-4-(3-thienyl)pyridine (typically via Suzuki coupling of 4-halo-2-methylpyridine and 3-thienylboronic acid) presents a "perfect storm" of purification challenges. You are dealing with a Lewis basic pyridine that streaks on silica, a thiophene moiety prone to oxidation/polymerization, and a palladium catalyst that coordinates tightly to the pyridine nitrogen, resisting standard removal.

This guide moves beyond standard textbook workups, offering field-proven protocols to isolate high-purity material ( >99.5% HPLC).

Module 1: The "Streaking" Phenomenon (Chromatography)

The Problem: You observe broad, tailing peaks on TLC or flash chromatography. Separation from close-eluting impurities is impossible because the product band smears across the column.

The Science: Pyridine derivatives possess a lone pair of electrons on the nitrogen atom. These act as Lewis bases, interacting strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This secondary interaction (hydrogen bonding) causes the "tailing" effect.

Protocol A: The Triethylamine (TEA) Passivation

Do not just add TEA to your mobile phase; pretreat the silica.

  • Column Prep: Pack your silica column using a slurry of Hexanes/EtOAc (9:1) + 1% Triethylamine .

  • The Flush: Flush the column with 2 column volumes (CV) of this solvent. This saturates the active silanol sites with TEA.

  • Elution: Switch to your running mobile phase (e.g., Hexanes/EtOAc gradient). You can maintain 0.5% TEA in the mobile phase, but often the pretreatment is sufficient.

  • Result: The pyridine will now elute as a tight, symmetrical band.

⚠️ Critical Warning: TEA is difficult to remove completely by rotovap. If your next step involves metal catalysis or acid-sensitive chemistry, you must remove residual TEA by azeotroping with toluene or subjecting the product to high vacuum (>4 hours at 40°C).

Module 2: The "Black Speck" Issue (Palladium Removal)

The Problem: The product is off-white, grey, or tan. NMR is clean, but the material fails elemental analysis for Pd (>500 ppm). Pyridines are excellent ligands for Pd, often sequestering the metal better than the phosphine ligands used in the reaction.

The Solution: Standard Celite filtration is ineffective here. You must use a chemical scavenger or a specific wash.

Comparative Pd-Removal Strategies
MethodEfficiencyProsCons
Celite Filtration LowCheap, fast.[1]Removes only bulk Pd black; fails for coordinated Pd.
SiliaMetS® Thiol High (>95%)Very clean, no liquid extraction needed.Expensive; requires stirring time (4h+).
N-Acetylcysteine Wash Medium-HighCheap, uses standard glassware.Can form emulsions; requires pH control.
Protocol B: The Cysteine Wash (Cost-Effective)
  • Dissolve the crude organic residue in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~6–7 with dilute NaOH.

  • Stir the biphasic mixture vigorously at 45°C for 1 hour .

  • Separate layers. The Pd will transfer to the aqueous layer (often turning it dark red/brown).

  • Wash the organic layer with water (2x) and brine (1x).

Module 3: Separating Non-Polar Impurities (The "Magic" Extraction)

The Problem: Suzuki couplings with thienylboronic acids often suffer from protodeboronation , generating thiophene side products, or homocoupling (bithiophenes). These are non-polar and often co-elute with your product if the chromatography tailing is bad.

The Fix: Leverage the basicity of the pyridine. Thiophene impurities are neutral; your product is basic.

Protocol C: Acid-Base "Switch" Extraction

This is the most robust method to purify this specific molecule without running a column.

  • Dissolution: Dissolve crude mixture in Diethyl Ether (Et₂O) or Toluene . (Avoid DCM if possible, as it can form emulsions).

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (3x) .

    • Chemistry: The Pyridine protonates (Py-H⁺) and moves to the water phase.

    • Fate of Impurities: Neutral thiophenes, phosphine oxides, and boronic acids stay in the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh Et₂O (2x). Discard organic washes.

  • Basification: Cool the aqueous layer in an ice bath (thiophene rings can be sensitive to heat exotherms). Slowly add 6.0 M NaOH until pH > 12.

    • Observation: The product will precipitate as an oil or solid.

  • Recovery: Extract the cloudy aqueous mixture with DCM or EtOAc (3x) . Dry over Na₂SO₄ and concentrate.

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 2-Methyl-4-(3-thienyl)pyridine, prioritizing the Acid-Base extraction to minimize solvent waste.

PurificationWorkflow Start Crude Reaction Mixture (Pyridine + Thiophene Impurities + Pd) AcidBase Acid-Base Extraction (Protocol C) Start->AcidBase CheckPurity Check Purity (HPLC/NMR) AcidBase->CheckPurity Recovered Base (Product) Waste Discard Organic Layer (Contains Homocoupled Thiophenes) AcidBase->Waste Neutral Impurities (Organic Phase) PdCheck Check Pd Content CheckPurity->PdCheck Organic Purity OK Silica Silica Column (w/ 1% TEA) CheckPurity->Silica Still Impure Scavenger Pd Scavenger Treatment (SiliaMetS or Cysteine) PdCheck->Scavenger Pd High Final Pure Product (>99%, <20ppm Pd) PdCheck->Final Pd Low Silica->PdCheck Scavenger->Final

Caption: Logical workflow for removing neutral organic impurities (via Acid-Base extraction) followed by Palladium remediation.

Frequently Asked Questions (FAQ)

Q1: My product turned from white to yellow/brown after storage. Is it decomposing?

  • A: Thiophene rings are susceptible to oxidation, and pyridines can form N-oxides over time. Store this compound under Argon at -20°C . If it browns, dissolve in DCM and pass through a short plug of basic alumina to remove the colored oxidation impurities.

Q2: Can I make the HCl salt to stabilize it?

  • A: Yes, but be careful. 2-Methyl-4-(3-thienyl)pyridine HCl salt is hygroscopic. If you form the salt (using HCl in Dioxane/Ether), store it in a desiccator. The salt form is generally more stable toward oxidation than the free base.

Q3: Why did my yield drop after the Acid-Base extraction?

  • A: The pH wasn't high enough during the recovery step. The pyridine nitrogen has a pKa around 5-6. To ensure 100% deprotonation and extraction back into the organic phase, the aqueous pH must be significantly higher (pH > 12).

References

  • Suzuki-Miyaura Coupling & Protodeboronation

    • Mechanistic studies on the protodeboron
    • Source: (General reference to boronic acid stability).

  • Pyridine Purification Techniques

    • Strategies for chromatographic purification of amine deriv
    • Source:

  • Palladium Removal

    • Palladium Extraction Following Metal-C
    • Source:

  • General Synthesis of Phenylpyridines

    • Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Cross-Coupling.
    • Source:

Sources

Technical Support Center: Synthesis of 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-HET-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield issues with the synthesis of 2-Methyl-4-(3-thienyl)pyridine . This is a classic "deceptively simple" Suzuki-Miyaura cross-coupling. While the disconnection is obvious, the combination of a basic pyridine nitrogen, a sulfur-containing nucleophile (thiophene), and the hydrolytic instability of 3-thienylboronic acid creates a "perfect storm" for catalyst deactivation and side reactions.

This guide moves beyond standard textbook protocols to address the specific failure modes of heteroaryl-heteroaryl couplings .

Module 1: The Optimized Reaction System

Do not use generic tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] for this reaction. It is insufficient for preventing sulfur poisoning and often leads to stalled conversion.

The "Gold Standard" Protocol

Based on kinetic data for thienyl couplings [1, 5] and heteroaryl chloride/bromide activation [12], this system maximizes turnover frequency (TOF) while suppressing protodeboronation.

ComponentRecommendationTechnical Rationale
Electrophile 4-Bromo-2-methylpyridineBromides offer the best balance of oxidative addition rate vs. stability compared to chlorides or iodides (which can inhibit transmetalation) [5].
Nucleophile 3-Thienylboronic acid (1.5 equiv)Critical: Use excess. 3-Thienylboronic acid undergoes rapid protodeboronation in aqueous base. 1.5 equiv ensures enough active species remains [3].
Catalyst XPhos Pd G4 (1–2 mol%)Why: The bulky biaryl phosphine (XPhos) prevents the pyridine nitrogen and thiophene sulfur from coordinating to the Pd center (poisoning). The G4 precatalyst ensures rapid activation [5].
Base K₃PO₄ (3.0 equiv)Carbonates (Na₂CO₃) are often too basic, accelerating deboronation. Anhydrous Phosphate is milder and buffers the pH effectively [1, 22].
Solvent 1,4-Dioxane / Water (4:1)A biphasic system is required to dissolve the inorganic base, but water content must be minimized to slow down boronic acid hydrolysis [1].
Temperature 80–100 °CHigh temp is needed to force the difficult reductive elimination of two heteroaryls.
Visualizing the Reaction Pathway

The following diagram illustrates the critical "forks in the road" where your yield is likely being lost.

ReactionPathway SM_A 4-Bromo-2-methylpyridine OxAdd Oxidative Addition (Rate Limiting 1) SM_A->OxAdd + Catalyst Poison Catalyst Poisoning (S-Pd or N-Pd binding) SM_A->Poison Pyridine Nitrogen SM_B 3-Thienylboronic Acid TransMet Transmetalation SM_B->TransMet + Base Hydrolysis Protodeboronation (Thiophene + Boric Acid) SM_B->Hydrolysis Excess Water/High pH Homo Homocoupling (Bi-thiophene) SM_B->Homo O2 presence Cat_Active Active Pd(0)-XPhos Cat_Active->OxAdd OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim TransMet->Poison Thiophene Sulfur RedElim->Cat_Active Regeneration Product Target Product (2-Methyl-4-(3-thienyl)pyridine) RedElim->Product

Figure 1: Mechanistic pathway of the Suzuki coupling highlighting specific failure modes (red) for thiophene-pyridine systems.

Module 2: Troubleshooting Guide (FAQs)

Q1: My reaction turns black immediately, and conversion stops at <30%. Why?

Diagnosis: This is "Palladium Black" precipitation, indicating ligand dissociation followed by aggregation of Pd(0).

  • The Cause: The sulfur atom in the thiophene ring and the nitrogen in the pyridine are competing with your phosphine ligand. If you are using PPh₃ (from Pd(PPh₃)₄), it is too weak to hold onto the Pd against these heteroatoms [4, 16].

  • The Fix:

    • Switch Ligand: Move to XPhos or SPhos . These are bulky, electron-rich dialkylbiaryl phosphines that bind tightly to Pd and create a steric "shell" that prevents sulfur poisoning [5].

    • Degas Rigorously: Oxygen accelerates ligand oxidation (phosphines turn to phosphine oxides), leaving "naked" Pd that instantly crashes out. Sparge solvents with Argon for 15 minutes before adding the catalyst.

Q2: I see the starting material (Bromide) remaining, but the Boronic Acid is gone. Where did it go?

Diagnosis: You are a victim of Protodeboronation .

  • The Science: 3-Thienylboronic acid is exceptionally unstable in aqueous base. The C-B bond cleaves, replacing the boron with a proton, releasing volatile thiophene [3, 18].

  • The Fix:

    • Dosing Strategy: Do not add all the boronic acid at the start. Add 1.0 equiv initially, then add another 0.5–0.8 equiv after 2 hours. This maintains a concentration of nucleophile without exposing it all to hydrolysis at once.

    • MIDA Boronates: If the issue persists, replace the boronic acid with 3-Thienyl MIDA boronate . The MIDA ester slowly hydrolyzes to release the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition [3].

Q3: I have a new spot on TLC that is very close to the product. What is it?

Diagnosis: Likely 3,3'-bithiophene (Homocoupling) .

  • The Cause: In the presence of oxygen, the boronic acid can oxidatively couple with itself (Glaser-type coupling) rather than the bromide.

  • The Fix:

    • Inert Atmosphere: Ensure the reaction is run under a positive pressure of Nitrogen or Argon.

    • Purification: This byproduct is non-polar. Use a gradient flush of 100% Hexanes (or Heptane) before introducing Ethyl Acetate to wash this impurity off the column.

Module 3: Step-by-Step Optimized Protocol

Scale: 1.0 mmol (approx. 172 mg of bromide)

  • Preparation:

    • Equip a 20 mL reaction vial with a stir bar and a septum cap.

    • Add 4-bromo-2-methylpyridine (172 mg, 1.0 mmol).

    • Add 3-thienylboronic acid (192 mg, 1.5 mmol). Note: If using MIDA boronate, adjust mass accordingly.

    • Add K₃PO₄ (636 mg, 3.0 mmol).

    • Add XPhos Pd G4 (17 mg, 0.02 mmol, 2 mol%).

  • Solvent & Degassing:

    • Add 1,4-Dioxane (4.0 mL) and Distilled Water (1.0 mL).

    • Crucial Step: Insert a long needle connected to an Argon line into the liquid and a short vent needle. Bubble Argon vigorously for 10 minutes.

  • Reaction:

    • Seal the vial tightly (use electrical tape or Parafilm if using a screw cap to prevent loosening).

    • Heat to 90 °C in an aluminum block.

    • Monitor by TLC or LCMS at 2 hours.

    • Checkpoint: If Boronic acid is consumed but Bromide remains, add a second portion of Boronic acid (0.5 equiv) dissolved in degassed dioxane.

  • Workup & Purification:

    • Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate layers.[1] Extract aqueous layer 2x with Ethyl Acetate.

    • Scavenging: If the organic layer is dark/black, stir with Thiol-functionalized Silica (SiliaMetS® Thiol) for 30 mins to remove Pd residues.

    • Dry over MgSO₄, filter, and concentrate.

    • Flash Chromatography: Elute with a gradient of Hexanes/Ethyl Acetate (0% to 30% EtOAc). The product usually elutes around 15-20% EtOAc.

Module 4: Troubleshooting Logic Tree

Use this flowchart to diagnose specific failures in your current experiment.

Troubleshooting Start Analyze Reaction Mixture (LCMS / TLC) Q1 Is Product Forming? Start->Q1 Yes Yield is Low (<50%) Q1->Yes No No Product detected Q1->No CheckSM Check Starting Materials Yes->CheckSM No->CheckSM SM_Left Bromide Remaining Boronic Acid GONE CheckSM->SM_Left Both_Left Both SM Remaining CheckSM->Both_Left Soln_Proto Issue: Protodeboronation Fix: Add Boronic Acid in portions or use MIDA boronate SM_Left->Soln_Proto Soln_Cat Issue: Catalyst Death Fix: Switch to XPhos Pd G4 Check for O2 leaks Both_Left->Soln_Cat Soln_Temp Issue: Activation Energy Fix: Increase Temp to 100°C Check Base Solubility Both_Left->Soln_Temp

Figure 2: Decision tree for diagnosing low yield or failed reactions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Dunetz, J. R., & Magano, J. (2012). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(3), 2177–2250. (Discussion on catalyst poisoning by heteroatoms). [Link]

  • Lier, J. E., et al. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. ResearchGate Preprints. (Specific data on XPhos superiority for thiophene couplings). [Link]

  • Rueda-Espinosa, J., et al. (2023).[2][3] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[4] Canadian Journal of Chemistry, 101(10).[2] [Link][5]

Sources

Technical Support Center: Troubleshooting Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Pyridine Cross-Coupling Audience: Senior Researchers & Process Chemists Status: Active Guide

The "Pyridine Paradox": Core Failure Modes

Coupling reactions involving pyridine rings—particularly at the C2 position—are notoriously difficult. As a researcher, you are likely facing the "Pyridine Paradox" : the ring is electronically deficient (deactivating the electrophile toward oxidative addition) yet possesses a basic nitrogen that aggressively coordinates to metal centers (poisoning the catalyst).

Before optimizing temperature or solvent, you must diagnose which of the two primary failure modes is stopping your chemistry: Protodeboronation or Catalyst Sequestration .

Diagnostic Decision Matrix
ObservationLikely CauseMechanistic Root
SM remains, Catalyst precipitates (black) Catalyst PoisoningPyridine N-lone pair displaces ligands, forming inactive Pd-pyridine complexes.
Halide consumed, but no Product (Ar-H forms) Protodeboronation2-Pyridyl boronic acids undergo rapid C-B bond hydrolysis before transmetallation.
Reaction stalls after 20% conversion Ligand ExchangeProduct inhibition; the pyridine product binds to Pd more tightly than the substrate.

Deep Dive: The Boron Problem (Suzuki-Miyaura)

The Issue: Rapid Protodeboronation

2-Pyridine boronic acids are inherently unstable.[1] Unlike phenyl boronic acids, the basic nitrogen in the pyridine ring facilitates a zwitterionic intermediate that accelerates hydrolysis of the C-B bond, replacing the boron with a proton (Ar-B → Ar-H). This often happens faster than the transmetallation step in the catalytic cycle.

The Solution: "Slow-Release" MIDA Boronates

To solve this, utilize N-methyliminodiacetic acid (MIDA) boronates.[1] These reagents mask the boron's Lewis acidity, preventing the formation of the zwitterionic species. Under mild aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of the unstable species low (kinetic isolation).

Visualization: Protodeboronation vs. MIDA Pathway[1]

MIDA_Mechanism Unstable_BA Free 2-Pyridyl Boronic Acid Zwitterion Zwitterionic Intermediate Unstable_BA->Zwitterion Fast Equilibrium Pd_Cycle Pd Catalytic Cycle Unstable_BA->Pd_Cycle Transmetallation Decomp Decomposition (Pyridine + B(OH)3) Zwitterion->Decomp Rapid C-B Cleavage MIDA 2-Pyridyl MIDA Boronate Slow_Release Slow Hydrolysis (K3PO4 / H2O) MIDA->Slow_Release Controlled Slow_Release->Unstable_BA Rate Limiting Step Product Coupled Product Pd_Cycle->Product

Figure 1: The MIDA boronate strategy prevents the accumulation of the unstable zwitterionic intermediate by rate-limiting the release of the active boronic acid.

Deep Dive: The Catalyst Problem (General)

The Issue: N-Coordination (Poisoning)

The pyridine nitrogen is a competent ligand. If your phosphine ligand is not bulky enough, the pyridine substrate (or product) will bind to the Palladium center, creating a "dead" L2Pd(Pyridine)2 species that cannot undergo oxidative addition.

The Solution: Steric Bulk & Pre-Catalysts

You must use ligands that are sterically demanding enough to prevent the pyridine nitrogen from approaching the metal center.

  • Buchwald Ligands (G3/G4): Ligands like XPhos and SPhos have biaryl backbones that create a "roof" over the Pd center.

  • NHC Complexes (Pd-PEPPSI): The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) platform uses a bulky N-Heterocyclic Carbene (NHC) ligand.[2] Crucially, it comes pre-loaded with a "throw-away" 3-chloropyridine ligand that stabilizes the precatalyst but is easily displaced by the oxidative addition partner.

Validated Experimental Protocols

Protocol A: High-Activity Coupling (Pd-PEPPSI-IPr)

Best for: Coupling stable aryl chlorides/bromides with pyridines where catalyst poisoning is the main concern.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid/Ester (1.2 equiv)

  • Catalyst: Pd-PEPPSI-IPr (1–2 mol%)

  • Base: KOtBu (for anhydrous) or K2CO3 (for mild conditions)

  • Solvent: Dioxane or IPA (Technical Grade is acceptable)

Step-by-Step:

  • Charge: Add Pd-PEPPSI-IPr, boronic species, and base to the reaction vial. If using KOtBu, handle quickly in air or use a glovebox; K2CO3 is air-stable.

  • Solvent: Add solvent (Dioxane/H2O 4:1 is robust).

  • Activation: Unlike Pd(OAc)2, PEPPSI does not require phosphine reduction.

  • Reaction: Heat to 60–80°C. The "throw-away" ligand dissociates, and the bulky IPr ligand protects the active Pd(0) from pyridine sequestration.

  • Workup: Filter through Celite to remove Pd black; concentrate.

Protocol B: The "Slow-Release" Method (MIDA Boronates)

Best for: 2-Pyridyl coupling where protodeboronation is the killer.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.2–1.5 equiv)

  • Catalyst: XPhos Pd G4 (1–2 mol%) or Pd2(dba)3 / XPhos

  • Base: K3PO4 (3.0 equiv) — Critical: Do not use strong bases like NaOH.

  • Solvent: Dioxane : Water (5:1)

Step-by-Step:

  • Setup: Combine MIDA boronate, aryl halide, catalyst, and K3PO4 in a vial.

  • Degas: Purge with Argon/Nitrogen for 5 minutes. Oxygen promotes phenol formation.

  • Heat: Stir at 60°C.

    • Mechanism:[3][4][5][6][7][8][9][10] The water/K3PO4 hydrolyzes the MIDA ester slowly. The free 2-pyridyl boronic acid is generated in low concentrations and is immediately consumed by the highly active XPhos-Pd catalyst.

  • Monitor: Check LCMS for the "Ar-H" byproduct. If high, lower the temperature or reduce water ratio to slow hydrolysis further.

Troubleshooting FAQs

Q: My reaction turns black immediately upon heating, and conversion stops. A: This is "Pd Black" precipitation. Your ligand is dissociating, or the pyridine is displacing it.[6]

  • Fix: Switch to Pd-PEPPSI-IPr or XPhos Pd G4 . These ligands bind tighter and are bulkier. Do not add more Pd(PPh3)4; it is ineffective here.

Q: I see full consumption of the boronic acid but only 10% product. The rest is the deboronated pyridine. A: You are suffering from rapid protodeboronation.[5]

  • Fix: Switch to a MIDA boronate or a Potassium Trifluoroborate salt. If you must use the boronic acid, add CuCl (10-20 mol%) . The "Copper Effect" can stabilize the boronate species and facilitate transmetallation (Liebeskind-Srogl variant).

Q: Can I use microwave heating? A: For MIDA boronates, NO . Microwave heating accelerates hydrolysis too aggressively, defeating the "slow-release" purpose. For PEPPSI/Standard couplings, YES , microwave heating is excellent for overcoming the activation energy of deactivated pyridine halides.

Q: Why is K3PO4 preferred over Cs2CO3 for MIDA couplings? A: pH Control. K3PO4 provides a buffered aqueous environment (pH ~11-12) ideal for the slow hydrolysis of the MIDA ester. Stronger bases (hydroxides) hydrolyze the MIDA group instantly, causing a flood of unstable boronic acid that decomposes.

References

  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.2007 , 129, 6716–6717. Link

  • Organ, M. G.; et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction." Chem. Eur. J.[11]2006 , 12, 4749–4755. Link

  • Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." J. Am. Chem. Soc.2010 , 132, 14073–14075. Link

  • Cox, P. A.; et al. "Protodeboronation of Heteroaromatic Boronic Acids." J. Am. Chem. Soc.2017 , 139, 13156–13165. Link

Sources

Advanced Technical Support: Suzuki-Miyaura Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support)[1]

Welcome to the Advanced Catalysis Support Center. This guide bypasses general textbook definitions to address specific failure modes in Suzuki-Miyaura cross-coupling. It is designed for medicinal chemists and process engineers requiring high-fidelity protocols for complex substrates.

Module 1: Catalyst Selection (The Decision Matrix)

User Query: "I have a library of aryl halides ranging from simple bromides to hindered heteroaryl chlorides. Which catalyst system should I standardize on?"

Technical Insight: Do not rely on "legacy" catalysts like


 for complex libraries. While cheap, they lack the electron density required for difficult oxidative additions and are prone to rapid deactivation (Pd black formation).[1]

For modern drug discovery, selection is dictated by steric demand and electronic activation .[1]

The Ligand-Substrate Matching Table
Substrate ClassRecommended Ligand/CatalystMechanistic Rationale
General Purpose (Aryl Bromides/Iodides)SPhos (Pd-G4 Precatalyst)High turnover; excellent stability.[1] The methoxy groups on SPhos provide stability via the Pd-O interaction.[1]
Sterically Hindered (Ortho-substituted)XPhos or SPhos Large steric bulk promotes the reductive elimination step, which is often the rate-determining step for hindered biaryls.[1]
Electron-Poor / Chlorides XPhos or PEPPSI-IPr Requires electron-rich ligands (Dialkylbiaryl phosphines or NHCs) to facilitate oxidative addition into the strong C-Cl bond.[1]
Heterocycles (Pyridines, Pyrimidines)XPhos or RuPhos RuPhos is specifically tuned to prevent catalyst inhibition by Lewis-basic heteroatoms (N-binding).[1]
Unstable Boronic Acids Pd(dppf)Cl₂ or XPhos Fast coupling is required to beat the rate of protodeboronation.[1]
Visual Workflow: Catalyst Decision Tree

CatalystSelection Start Start: Analyze Electrophile (Ar-X) Type Is it an Aryl Chloride or Electron-Rich Bromide? Start->Type Sterics Are ortho-substituents present? Type->Sterics No (Br/I) Result4 Use PEPPSI-IPr (Difficult Chlorides) Type->Result4 Yes (Cl/Deactivated) Hetero Does it contain basic nitrogens (Pyridine/Amine)? Sterics->Hetero No Result2 Use XPhos Pd G4 (Steric Bulk) Sterics->Result2 Yes Result1 Use SPhos Pd G4 (General Purpose) Hetero->Result1 No Result3 Use RuPhos Pd G4 (Heteroatom Tolerance) Hetero->Result3 Yes

Figure 1: Logic flow for selecting the optimal catalytic system based on electrophile properties.

Module 2: Troubleshooting Reactivity (The "No Reaction" Scenario)

User Query: "My reaction stalls at 10% conversion. Adding more catalyst doesn't help.[1] The mixture turns black."[1]

Root Cause Analysis: "Pd Black" is the aggregation of active monomeric Pd(0) into inactive metallic nanoparticles.[1] This occurs when the rate of Oxidative Addition (OA) is slower than the rate of catalyst decomposition, or when the ligand dissociates.[1]

Diagnostic Steps:

  • Check the Precatalyst: Are you using

    
     + Ligand? This generation requires heat to dissociate the dba, which can inhibit the reaction.[1]
    
    • Fix: Switch to Buchwald G3 or G4 precatalysts . These contain a pre-formed Pd-Ligand bond and activate rapidly at room temperature upon base exposure.

  • Check Oxygen Levels: Oxygen oxidizes phosphine ligands to phosphine oxides (e.g.,

    
    ), killing the catalyst.[1]
    
    • Fix: Sparging with Argon is often insufficient.[1] Freeze-Pump-Thaw or vigorous bubbling for >15 mins is required for sensitive dialkylphosphines.[1]

  • Inhibition by Heterocycles: If your substrate has a pyridine/imidazole, it may be binding to the Pd center, blocking the reaction site.[1]

    • Fix: Switch to RuPhos (bidentate nature prevents N-binding) or PEPPSI-IPr (NHC ligands bind too tightly to be displaced by pyridines).[1]

Module 3: Troubleshooting Selectivity (Side Reactions)

User Query: "I see full consumption of the aryl halide, but the major product is the de-boronated arene (Ar-H). My boronic acid is gone."

Root Cause: Protodeboronation This is the most common failure mode for heterocyclic boronic acids (e.g., 2-pyridyl boronic acid).[1] Under basic conditions, the boronic acid forms a boronate anion.[1] If Transmetallation is slow, this anion undergoes hydrolysis and loses the boron group.[1]

Mechanism of Failure (Lloyd-Jones Pathway): Base (


) attacks Boron 

Boronate Anion

Protonation at Carbon

C-B bond cleavage.[1]
Visual Mechanism: The Race Against Time

Protodeboronation BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]- (Activated Species) BoronicAcid->Boronate + Base Product Ar-Ar' (Coupled Product) Boronate->Product Path A: Transmetallation (Fast) SideProduct Ar-H (Protodeboronation) Boronate->SideProduct Path B: Hydrolysis (Slow*) note *Path B becomes FAST for 2-heterocycles or polyfluorophenyls Boronate->note

Figure 2: The competition between productive coupling (Path A) and destructive protodeboronation (Path B).

Corrective Actions:

  • Reduce Water: Switch to anhydrous conditions. Use CsF or K₃PO₄ in dry Dioxane or Toluene.[1]

  • "Slow Release" Strategy: Use MIDA boronates or Potassium Trifluoroborates (

    
    ).[1] These release the active boronic acid slowly, keeping the concentration of the unstable boronate anion low.[1]
    
  • Increase Catalyst Loading: Accelerate the Transmetallation step (Path A) to outcompete decomposition.[1]

Module 4: Standardized Experimental Protocols
Protocol A: The "Gold Standard" (Buchwald G4)

Best for: General library synthesis, high-throughput screening.[1]

  • Setup: In a vial equipped with a stir bar, add:

    • Aryl Halide (1.0 equiv)[1]

    • Boronic Acid (1.2 - 1.5 equiv)[1]

    • Base:

      
       (2.0 equiv) or 
      
      
      
      (2.0 equiv).[1]
    • Catalyst: XPhos Pd G4 (0.02 - 0.05 equiv / 2-5 mol%).[1]

  • Solvent: Add THF:Water (4:[1]1) or Dioxane:Water (4:[1]1) [0.2 M concentration].

  • Degas: Sparge with Argon for 5 minutes (or purge headspace if volume is low).

  • Reaction: Seal and stir at RT to 40°C for 2-12 hours.

    • Note: The G4 precatalyst activates upon contact with base; the solution should turn from off-white to orange/brown.[1]

Protocol B: The "Tank" (PEPPSI-IPr)

Best for: Sterically hindered chlorides, electron-poor substrates, large scale.[1]

  • Setup: Weigh PEPPSI-IPr (1-2 mol%) in air (it is indefinitely air-stable). Add to reaction vessel with Aryl Chloride (1.0 equiv) and Boronic Acid (1.3 equiv).

  • Base: Add KOtBu (Potassium tert-butoxide) (1.5 equiv).

    • Critical: Strong alkoxide bases facilitate the activation of the NHC precatalyst.[1]

  • Solvent: Technical grade Isopropanol (IPA) or Dioxane.[1]

  • Reaction: Stir at 60°C - 80°C .

    • Why IPA? The Organ group demonstrated that PEPPSI catalysts perform exceptionally well in alcoholic solvents, often without rigorous exclusion of air (though inert atmosphere is recommended for reproducibility).[1]

References
  • Buchwald Precatalyst Generations: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L.[1] Chemical Science2014 , 5, 1316-1320.[1]

  • PEPPSI Catalyst Protocol: Organ, M. G.; et al. Chemistry - A European Journal2006 , 12, 4749–4755.[1] [1]

  • Protodeboronation Mechanism: Cox, P. A.; Lloyd-Jones, G. C.; et al. Journal of the American Chemical Society2017 , 139, 13156–13165.[1][2] [1]

  • Catalyst Selection Guide: Chemical Reviews2025 (Projected/General Review Context for Suzuki-Miyaura).

Sources

Technical Support Center: Solubility Optimization for 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a dynamic Support Center resource, designed for immediate application in high-throughput screening (HTS) and lead optimization workflows.

Case ID: SOL-MTP-04 Compound Class: Bi-heteroaryl (Pyridine-Thiophene) Primary Issue: Aqueous precipitation, plastic adsorption, and erratic assay data.[1][2] Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Compound Profile & Solubility Physics

Before troubleshooting, we must understand the physicochemical adversary. 2-Methyl-4-(3-thienyl)pyridine is a planar, lipophilic molecule.[1][2] The combination of the electron-rich thiophene ring and the pyridine core creates a "molecular brick" that stacks efficiently in the solid state but resists solvation in water.

PropertyValue (Est.)Implication for Assays
LogP ~2.5 – 3.2High lipophilicity; prone to non-specific binding (NSB) on plastics.[1][2]
pKa (Pyridine N) ~5.4Neutral at physiological pH (7.4).[1][2] Solubility drops drastically > pH 6.[2]0.
Crystal Packing HighHigh lattice energy requires significant energy to break (poor dissolution).[1][2]
UV/Vis Behavior

transitions
Aggregates often cause red-shifting or scattering in optical assays.[1][2]

Diagnostic Workflow: Why is my assay failing?

Use this logic tree to diagnose whether your issue is true insolubility, aggregation, or adsorption.

DiagnosticFlow Start Assay Failure Mode Obs1 Visible Turbidity / Precipitate Start->Obs1 Obs2 Low/Variable Potency (High IC50) Start->Obs2 Obs3 Steep Hill Slope (>2.0) Start->Obs3 Cause1 Compound Crash-out Obs1->Cause1 Dilution Shock Cause2 Plastic Adsorption Obs2->Cause2 Loss of Free Drug Cause3 Colloidal Aggregation Obs3->Cause3 False Positive (Sequestering) Sol1 Action: Switch to HP-β-CD Protocol Cause1->Sol1 Sol2 Action: Change Plate Type (Glass/NB) or Add 0.01% Pluronic F-127 Cause2->Sol2 Sol3 Action: Add 0.01% Triton X-100 or Centrifuge Stock Cause3->Sol3

Figure 1: Diagnostic logic for distinguishing between precipitation, adsorption, and aggregation artifacts.[1]

Validated Solubilization Protocols

Protocol A: The "DMSO-Intermediate" Method (Standard)

Best for: Initial screening when Cyclodextrins are unavailable.[1]

The Mechanism: Direct addition of 100% DMSO stock to aqueous media causes "solvent shock," leading to immediate, often invisible, micro-precipitation. This protocol creates a "soft landing" using an intermediate dilution step.[2]

Step-by-Step:

  • Master Stock: Dissolve compound at 10 mM in anhydrous DMSO. Vortex for 30 seconds.[2]

  • Intermediate Stock (10x): Prepare a 10x working solution in Assay Buffer + 5% DMSO .

    • Critical: Add the DMSO stock dropwise to the buffer while vortexing rapidly. Do not add buffer to DMSO.

  • Final Assay: Transfer the Intermediate Stock to the assay plate (1:10 dilution).

    • Final Conditions: 1x Buffer, 0.5% DMSO.[2][3]

Troubleshooting: If turbidity persists at Step 2, proceed to Protocol B.

Protocol B: The "Gold Standard" Cyclodextrin System

Best for: Cell-based assays and preventing non-specific binding.[1]

The Mechanism: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a toroidal inclusion complex.[1][2] The hydrophobic thiophene-pyridine core sits inside the cavity, while the hydrophilic exterior interacts with the buffer. This prevents the compound from seeing the water directly.

Step-by-Step:

  • Excipient Prep: Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Solubilization:

    • Weigh 2-Methyl-4-(3-thienyl)pyridine solid.

    • Add the 20% HP-β-CD solution to achieve a target concentration (e.g., 1 mM).[1][2]

    • Action: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.

    • Note: If using a DMSO stock, add the DMSO stock to the 20% HP-β-CD solution first, allow to equilibrate for 15 mins, then dilute into media.

  • Assay Use: Dilute this complex directly into your assay media.[2] The cyclodextrin prevents adsorption to the plastic plate.

Evidence of Efficacy: Cyclodextrins have been shown to increase the solubility of lipophilic pyridine derivatives by up to 50-fold compared to PBS alone [1][2].

Protocol C: The pH-Shift Strategy (Salt Formation)

Best for: High-concentration animal dosing or physicochemical screens.[1][2]

The Mechanism: The pyridine nitrogen is basic. By lowering the pH below the pKa (~5.4), we protonate the nitrogen, creating a water-soluble pyridinium salt.

Step-by-Step:

  • Acidification: Dissolve the compound in 0.1 M HCl or 0.1 M Methanesulfonic acid .

  • Dissolution: Vortex until clear. This creates the hydrochloride or mesylate salt in situ.[2]

  • Buffering: Dilute this acidic stock into a strong buffer (e.g., 100 mM HEPES, pH 7.4).

    • Warning: You must check that the final pH of the assay remains at 7.4. If the buffer capacity is too low, the pH will drop, and the assay will fail due to acidity, not insolubility.

Frequently Asked Questions (Technical FAQ)

Q: I see a "bell-shaped" dose-response curve. Is this solubility related? A: Yes. This is a classic sign of aggregation .[2] At high concentrations, the compound forms colloidal aggregates that sequester the enzyme or target, causing artificial inhibition (false positive). As you dilute, aggregates break up, and activity appears to "drop" before rising again. Fix: Add 0.01% Triton X-100 or 0.005% Tween-80 to the assay buffer to disrupt aggregates.[2]

Q: The compound sticks to my pipette tips. How do I handle this? A: This is surface adsorption.[2] Fix: Use Low-Retention pipette tips.[1][2] Alternatively, pre-rinse tips with the assay buffer containing BSA (0.1%) or switch to acoustic dispensing (Echo®) which eliminates tip contact entirely.

Q: Can I store the diluted working solution? A: No. 2-Methyl-4-(3-thienyl)pyridine is thermodynamically unstable in aqueous solution (it wants to crystallize).[1][2] Always prepare working dilutions fresh (within 30 mins of assay start).[2] Frozen DMSO stocks (10 mM) are stable for 6 months at -20°C.[1][2]

Q: My cell viability drops when I use the Cyclodextrin method. Why? A: HP-β-CD can extract cholesterol from cell membranes at high concentrations.[1][2] Ensure the final concentration of HP-β-CD in the cell well is < 1% (w/v) .[1] If you need more solubilizer, your compound concentration is likely too high for a relevant biological effect.[2]

Summary of Solubilization Limits

Solvent SystemMax Solubility (Est.)StabilityRisk Factor
PBS (pH 7.4) < 5 µMPoor (< 10 min)Precipitation
DMSO (100%) > 50 mMExcellentToxicity > 1%
20% HP-β-CD ~ 2–5 mMGood (Hours)Cholesterol extraction
0.1 M HCl > 10 mMModeratepH shock upon dilution

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Assay Guidance Manual. (2012). DMSO Tolerance and Solubility in Assays. NCBI Bookshelf.[2]

  • PubChem. (2025).[2][4][5] 2-(3-Thienyl)pyridine Compound Summary. National Library of Medicine.[2] [1][2]

Sources

Preventing degradation of 2-Methyl-4-(3-thienyl)pyridine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Methyl-4-(3-thienyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. In our experience, unexpected experimental outcomes can often be traced back to the degradation of starting materials. This guide provides in-depth, field-proven insights into the causes of degradation, preventative storage strategies, and troubleshooting protocols to validate the integrity of your 2-Methyl-4-(3-thienyl)pyridine samples. Our goal is to empower you with the knowledge to maintain compound purity and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 2-Methyl-4-(3-thienyl)pyridine?

For optimal stability, 2-Methyl-4-(3-thienyl)pyridine, which is typically a solid, should be stored in a cool, dark, and dry environment. We recommend storage at <15°C in a tightly sealed container to minimize exposure to atmospheric moisture and oxygen. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is a best practice to prevent oxidative degradation.[1]

Q2: I've noticed a change in the color of my sample from light orange/yellow to a darker shade. What does this indicate?

A visible change in color, such as darkening, is a common initial indicator of chemical degradation. This is often due to the formation of minor impurities resulting from slow oxidation or reaction with atmospheric components. While a slight color change may not always signify a critical loss of purity, it warrants immediate investigation to confirm the compound's integrity before use in sensitive applications.

Q3: What are the primary environmental factors that can cause degradation of 2-Methyl-4-(3-thienyl)pyridine?

The degradation of 2-Methyl-4-(3-thienyl)pyridine is primarily influenced by four factors:

  • Oxygen: The electron-rich thiophene and pyridine rings are susceptible to oxidation, which can be accelerated by ambient air.[2]

  • Moisture: The compound can be hygroscopic. Absorbed water can facilitate hydrolytic degradation pathways.

  • Light: The thiophene ring, in particular, can absorb UV light, which may induce photochemical degradation reactions.[3] Storing in amber or opaque containers is crucial.[4]

  • Heat: Elevated temperatures increase the rate of all chemical reactions, including degradation.[5] It is essential to avoid storing the compound near heat sources.

Q4: How can I quickly check a new or stored batch of 2-Methyl-4-(3-thienyl)pyridine for purity before my experiment?

A quick purity check can be performed using Thin Layer Chromatography (TLC) against a reference standard if available. However, for quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method.[6] A sharp, single peak at the expected retention time indicates high purity, while the presence of additional peaks suggests the presence of impurities or degradation products.[7]

Q5: Is it necessary to handle this compound in a glove box or under an inert atmosphere for routine weighing and sample preparation?

For routine weighing and preparation of solutions for immediate use, working quickly on an open bench is generally acceptable. However, for applications highly sensitive to impurities or if the compound will be exposed to ambient conditions for an extended period, handling under an inert atmosphere (e.g., in a nitrogen-purged glove box) is recommended to minimize the risk of oxidative degradation.

Troubleshooting Guide: Investigating Potential Degradation

If you suspect your sample of 2-Methyl-4-(3-thienyl)pyridine has degraded due to unexpected experimental results, visual changes, or prolonged storage, a systematic approach is necessary to confirm its integrity.

Issue 1: Inconsistent or Unexpected Experimental Results

Your reaction is yielding low amounts of the desired product, or you are observing unexpected byproducts. This could be due to a lower-than-expected purity of your starting material.

Causality:

Degradation products can act as inhibitors or participate in side reactions, leading to poor yields and the formation of unforeseen impurities in your final product. The actual molar quantity of the active reagent is also reduced if a significant portion has degraded.

Troubleshooting Workflow:

G start Inconsistent Experimental Results check_purity Step 1: Confirm Purity of 2-Methyl-4-(3-thienyl)pyridine start->check_purity hplc Perform Quantitative HPLC Analysis check_purity->hplc compare Compare with Certificate of Analysis (CoA) or Reference Standard hplc->compare decision Purity >98%? compare->decision purity_ok Purity is acceptable. Troubleshoot other reaction parameters. decision->purity_ok Yes purity_bad Purity is compromised. decision->purity_bad No purify Step 2: Purify the material (e.g., recrystallization) or procure a new batch. purity_bad->purify re_run Step 3: Re-run experiment with confirmed high-purity material. purify->re_run G cluster_factors Degradation Factors cluster_prevention Prevention Strategy Oxygen Oxygen Inert_Atmosphere Inert Atmosphere (Ar, N2) Moisture Moisture Dry_Environment Dry Environment (Desiccator) Light Light Opaque_Container Opaque Container Heat Heat Cool_Storage Cool Storage (<15°C) Compound 2-Methyl-4-(3-thienyl)pyridine Inert_Atmosphere->Compound Protects Dry_Environment->Compound Protects Opaque_Container->Compound Protects Cool_Storage->Compound Protects

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Thienylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with thienylpyridine derivatives. The unique electronic and structural characteristics of these fused heterocyclic systems often lead to ¹H and ¹³C NMR spectra that are challenging to interpret. Signal overlap, complex coupling patterns, and subtle substituent effects can obscure definitive structural assignments.

This guide is designed to be a practical resource, moving beyond theoretical principles to provide actionable troubleshooting strategies and experimental protocols. Here, we address the common challenges encountered in the field and offer expert insights to help you confidently elucidate the structure of your thienylpyridine compounds.

Section 1: Foundational Principles & Common Challenges

FAQ 1: Why are the ¹H NMR spectra of thienylpyridines often so complex?

The complexity arises from a combination of factors inherent to the thienylpyridine scaffold:

  • Reduced Ring Currents: The introduction of a nitrogen atom into a six-membered aromatic ring decreases the ring current by about 10%.[1] This, combined with the five-membered thiophene ring's own current, leads to a less predictable shielding/deshielding environment compared to simple benzene derivatives.

  • Complex Coupling Networks: Protons on the pyridine and thiophene rings exhibit a range of coupling constants (J-couplings). You will observe short-range (²J, ³J) and often long-range (⁴J, ⁵J) couplings, leading to intricate splitting patterns that can be difficult to resolve, especially in lower-field instruments.[2][3]

  • Positional Isomerism: The relative orientation of the thiophene and pyridine rings, along with the position of substituents, dramatically influences the chemical shifts of the aromatic protons. Protons ortho to the pyridine nitrogen, for instance, are significantly deshielded.

  • Signal Overlap: The aromatic region (typically 7.0-9.0 ppm) can become very crowded, with multiple multiplets overlapping, making it nearly impossible to extract precise chemical shifts and coupling constants from a simple 1D ¹H NMR spectrum alone.[4]

FAQ 2: My aromatic signals are broad and poorly resolved. What are the likely causes?

Broadening of NMR signals in heterocyclic compounds can stem from several factors:

  • Chemical Exchange: If your molecule has labile protons (e.g., -NH, -OH) or is undergoing conformational exchange on the NMR timescale, this can lead to significant peak broadening.[5] The rate of this exchange is often dependent on the solvent and temperature.[5][6]

  • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment which can lead to faster relaxation of adjacent protons, causing their signals to broaden. This is particularly noticeable for protons directly attached to or near the nitrogen atom in the pyridine ring.[2]

  • Unresolved Couplings: A high number of small, unresolved long-range couplings can make a signal appear as a broad multiplet rather than a well-defined pattern.[4]

  • Sample Purity & Aggregation: The presence of paramagnetic impurities can cause significant line broadening. Additionally, some planar aromatic molecules, like thienylpyridines, can form π-stacked aggregates in solution, which can also affect signal resolution.[7]

Section 2: Troubleshooting Guides & Experimental Protocols

Guide 1: Overcoming Signal Overlap in the Aromatic Region

Question: The aromatic region of my ¹H NMR spectrum is a "mess" of overlapping multiplets. How can I assign the individual proton signals?

Answer: This is the most common challenge with thienylpyridines. A simple 1D ¹H NMR is often insufficient. You must employ two-dimensional (2D) NMR techniques to resolve these signals.

Core Strategy: 2D Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is the workhorse for determining which protons are coupled to each other, typically through two or three bonds.[8][9] It allows you to trace out the spin systems within your molecule.

Experimental Protocol: Acquiring a DQF-COSY Spectrum

  • Sample Preparation: Prepare your sample as you would for a standard ¹H NMR. Ensure the sample is well-dissolved and free of particulate matter.

  • Spectrometer Setup:

    • Load a standard DQF-COSY (Double Quantum Filtered COSY) experiment from your spectrometer's library. The DQF-COSY provides cleaner spectra with better lineshapes compared to a standard COSY.

    • Set the spectral width to cover the entire proton spectrum (e.g., 0-10 ppm).

    • Use a sufficient number of scans (NS), typically 2 to 8, and a suitable number of increments in the indirect dimension (e.g., 256 or 512).

  • Processing: After acquisition, process the data with a sine-bell or squared sine-bell window function in both dimensions to improve resolution.

  • Interpretation:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal peaks (cross-peaks) indicate that the two protons at the corresponding diagonal frequencies are coupled.

    • Start with a signal you can confidently assign (or a well-resolved signal) and "walk" your way around the spin system by following the cross-peak correlations.

Sources

Technical Support Center: Mass Spectrometry of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter this important class of heterocyclic compounds in their work. Here, we move beyond simple spectral interpretation to understand the fundamental principles governing fragmentation, troubleshoot common issues, and provide actionable protocols to improve your experimental outcomes.

Introduction: The Unique Behavior of the Pyridine Ring in Mass Spectrometry

Pyridine, an aromatic heterocycle, and its derivatives are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.[1] Understanding their behavior under mass spectrometric conditions is crucial for structural elucidation, impurity profiling, and metabolic studies. The pyridine ring's stability and the electronic influence of its nitrogen atom and various substituents create distinct and often predictable fragmentation patterns.[2][3] This guide will delve into the mechanistic underpinnings of these patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.

Section 1: Fundamental Fragmentation Mechanisms

Mass spectrometry involves the ionization of a molecule followed by the analysis of the mass-to-charge ratio (m/z) of the parent ion and its fragments.[4][5] The fragmentation pathways are not random; they are governed by the principles of chemical stability, favoring the formation of more stable ions and neutral losses.[6]

Electron Ionization (EI) Fragmentation

In EI-MS, high-energy electrons bombard the analyte, leading to the ejection of an electron and the formation of a radical cation (M•+). This high internal energy often results in extensive fragmentation.

  • Ring Integrity and Initial Cleavages: The aromatic pyridine ring is relatively stable.[2] Fragmentation often initiates at the substituents attached to the ring. For alkyl-substituted pyridines (picolines, lutidines, etc.), a primary fragmentation event is the cleavage of the C-C bond beta to the ring, a process known as benzylic cleavage. This results in the formation of a stable pyridinium-like cation.

  • The Tropylium Ion Analogue: A common fragmentation pathway for alkyl-substituted pyridines involves the loss of a hydrogen radical to form an [M-H]+ ion. This ion can rearrange to a stable, seven-membered ring tropylium-like analogue.

  • Ring Cleavage - The Retro-Diels-Alder Reaction: A characteristic fragmentation of the pyridine ring itself involves the loss of hydrogen cyanide (HCN, 27 Da). This is often preceded by ring opening and rearrangement. A subsequent loss of a neutral acetylene molecule (C2H2, 26 Da) is also frequently observed. This pattern of losing 27 and then 26 is a strong indicator of a pyridine core.

Diagram: Key EI Fragmentation Pathways of an Alkyl-Substituted Pyridine

EI_Fragmentation M Alkyl-Pyridine (M•+) Benzylic [M-R]⁺ (Benzylic Cleavage) M->Benzylic - R• Tropylium [M-H]⁺ (Tropylium-like ion) M->Tropylium - H• Loss_HCN [M-H-HCN]⁺ Tropylium->Loss_HCN - HCN Loss_C2H2 [M-H-HCN-C₂H₂]⁺ Loss_HCN->Loss_C2H2 - C₂H₂

Caption: Common EI fragmentation routes for alkylated pyridines.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal initial fragmentation.[7] Fragmentation is then induced in the collision cell of the mass spectrometer (tandem MS or MS/MS).[7]

  • Protonation Site: The basic nitrogen atom of the pyridine ring is the primary site of protonation. This localization of charge directs the subsequent fragmentation pathways.

  • Substituent-Driven Fragmentation: In contrast to EI, where the initial energy is high, ESI-MS/MS fragmentation is driven by lower-energy collisions. The fragmentation patterns are therefore highly dependent on the nature and position of the substituents.[8] For example, a pyridine derivative with a labile side chain will readily lose that chain.

  • Rearrangements: Complex rearrangements can occur, such as the Smiles rearrangement, which can be initiated by the lone pair of electrons on the pyridine nitrogen.[3] Hydrogen migrations are also common.[3]

  • Ring Stability: The pyridine ring itself often remains intact during ESI-MS/MS, especially when easily cleavable functional groups are present on the side chains.[3]

Section 2: Troubleshooting Guide

This section addresses common challenges encountered during the mass spectrometric analysis of pyridine derivatives in a question-and-answer format.

Q1: Why is the molecular ion peak (M•+) absent or very weak in the EI spectrum of my alkyl-pyridine derivative?

A1: This is a common observation for compounds that undergo facile fragmentation.

  • Causality: Alkyl pyridines, especially those with longer or branched alkyl chains, readily undergo benzylic cleavage. This fragmentation pathway is so efficient that the initial molecular ion may be consumed before it reaches the detector. The resulting benzylic cation is often the base peak in the spectrum.

  • Troubleshooting Steps:

    • Lower the Ionization Energy: If your instrument allows, reducing the electron energy (from the standard 70 eV) can decrease the internal energy of the molecular ion, reducing fragmentation and potentially increasing the M•+ abundance.

    • Use a Softer Ionization Technique: If structural confirmation of the molecular weight is critical, switch to a softer ionization method like Chemical Ionization (CI) or ESI, which are much more likely to produce an abundant ion corresponding to the intact molecule ([M+H]+).[9]

Q2: I am analyzing a series of isomeric substituted pyridines (e.g., 2-, 3-, and 4-acetylpyridine). How can I differentiate them using mass spectrometry?

A2: While the EI mass spectra of isomers can be very similar, subtle differences in fragmentation patterns, often influenced by the "ortho effect," can be diagnostic.

  • Causality: The position of the substituent relative to the ring nitrogen can influence fragmentation pathways. For example, a substituent at the 2-position can interact with the nitrogen atom, leading to unique rearrangements or neutral losses that are not possible for the 3- or 4-isomers.

  • Experimental Approach:

    • Careful EI-MS Analysis: Acquire high-quality EI spectra and look for small but reproducible differences in the relative abundances of key fragment ions.

    • Tandem MS (MS/MS): ESI-MS/MS is often more powerful for isomer differentiation. Isolate the protonated molecule ([M+H]+) for each isomer and acquire their collision-induced dissociation (CID) spectra. The resulting product ion spectra will likely show significant and reproducible differences, allowing for confident identification.

Q3: My ESI-MS/MS spectrum of a complex pyridine derivative is dominated by a single fragment ion, providing limited structural information. How can I get more fragments?

A3: This "fragmentation cliff" often occurs when one fragmentation channel is overwhelmingly favored energetically.

  • Causality: If a molecule has a very labile protecting group or a particularly weak bond, collision-induced dissociation will almost exclusively cleave at that site.

  • Troubleshooting Steps:

    • Vary the Collision Energy: Perform a collision energy ramping experiment. Acquiring spectra at multiple collision energies (both lower and higher than your initial setting) can open up different fragmentation channels. Lower energies may preserve more of the precursor ion, while higher energies can induce secondary and tertiary fragmentation, revealing more of the core structure.

    • Change the Collision Gas: If available, switching from a lighter collision gas (like nitrogen) to a heavier one (like argon) can alter the energetics of the collisions and potentially lead to different fragmentation pathways.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most characteristic fragmentation pattern for a simple, unsubstituted pyridine ring under EI?

A: The most diagnostic pattern is the sequential loss of hydrogen cyanide (HCN, m/z 27) and then acetylene (C2H2, m/z 26). This indicates the breakdown of the aromatic ring itself.

Q: How does an amino group (-NH2) substituent affect the fragmentation of a pyridine ring?

A: Aminopyridines also show the characteristic loss of HCN. Additionally, they can undergo alpha-cleavage similar to aliphatic amines, leading to the loss of a hydrogen radical.[10][11] The fragmentation can also involve the amino group itself, with potential loss of ammonia (NH3) or related species, especially in ESI-MS/MS.[12]

Q: I have a pyridine N-oxide derivative. What fragmentation should I expect?

A: Pyridine N-oxides have a characteristic fragmentation pathway involving the loss of an oxygen atom ([M-16]+).[13] This is a very common and often abundant fragment. Subsequent fragmentation will then proceed from this [M-O]•+ ion, often resembling the fragmentation of the corresponding pyridine derivative.[13]

Q: In ESI-MS, my pyridine-containing molecule shows a strong [M+Na]+ adduct but a weak [M+H]+. How can I improve protonation?

A: This suggests your analyte has a high affinity for sodium ions, which can suppress protonation.

  • Solution Preparation: Ensure your mobile phase and sample solvent are free of sodium contamination. Use high-purity solvents and additives. Avoid using glassware that has been washed with sodium-containing detergents.

  • Mobile Phase Additives: Add a small amount of a proton source to your mobile phase, such as 0.1% formic acid or acetic acid. This will increase the concentration of available protons and drive the equilibrium towards the formation of [M+H]+.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Acquiring a High-Quality EI Mass Spectrum
  • Sample Preparation: Dissolve a small amount of the purified pyridine derivative in a volatile organic solvent (e.g., methanol, dichloromethane, or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Tune and calibrate the mass spectrometer according to the manufacturer's specifications.

    • Set the ionization mode to Electron Ionization (EI).

    • Set the electron energy to 70 eV (standard).

    • Set the ion source temperature appropriately for your compound's volatility (typically 200-250 °C).

  • Sample Introduction:

    • For volatile compounds, use a gas chromatography (GC) inlet or a direct insertion probe.

    • For less volatile solids, use a direct insertion probe. Heat the probe gradually to ensure controlled volatilization of the sample into the ion source.

  • Data Acquisition:

    • Acquire data over a suitable mass range (e.g., m/z 40 to M+50, where M is the molecular weight of the compound).

    • Ensure the background spectrum is clean before introducing the sample.

    • Acquire a background-subtracted spectrum of your compound.

  • Data Analysis:

    • Identify the molecular ion peak (M•+).

    • Identify major fragment ions and propose their structures based on logical neutral losses (e.g., -CH3, -HCN, -C2H2).

    • Compare the obtained spectrum with library databases (e.g., NIST, Wiley) if available.

Diagram: Workflow for Pyridine Derivative Analysis by MS

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep Dissolve in Volatile Solvent Ionization Ionization (EI or ESI) Prep->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Interpretation Identify M⁺ and Fragments Spectrum->Interpretation Structure Propose Structure Interpretation->Structure

Caption: A streamlined workflow for MS analysis of pyridine compounds.

Section 5: Data Summary Table

The following table summarizes common neutral losses observed in the mass spectra of various substituted pyridines. This can serve as a quick reference during spectral interpretation.

Substituent ClassCommon Neutral Loss (Da)Fragment LostNotes
Alkylpyridines 15, 29, 43...•CH₃, •C₂H₅, •C₃H₇...Benzylic cleavage is highly favored.
All Pyridines 27HCNCharacteristic of pyridine ring cleavage.
Hydroxypyridines 28COFrom the pyridone tautomer.
Aminopyridines 27HCNCommon fragmentation pathway.
Pyridine N-Oxides 16OA primary and often dominant loss.[13]
Carboxypyridines 45•COOHLoss of the carboxylic acid radical.
44CO₂Loss of carbon dioxide after rearrangement.

References

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Journal of the Chinese Chemical Society.[Link]

  • Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry.[Link]

  • The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. ResearchGate.[Link]

  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic.[Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI.[Link]

  • Mass spectra of some new 3,4-dihydro-2[H]-pyridones? Digital.CSIC.[Link]

  • Fragmentation (mass spectrometry). Wikipedia.[Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.[Link]

  • Fragmentation in Mass Spectrometry. YouTube.[Link]

  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification. Journal of the American Society for Mass Spectrometry.[Link]

  • Amine Fragmentation. Chemistry LibreTexts.[Link]

  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry.[Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. ResearchGate.[Link]

  • Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics.[Link]

  • Fragmentation mass spectra and interpretation for ions 189.1132 (12 C-HNE metabolite) and 191.1198 (13 C-HNE metabolite). ResearchGate.[Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Polycyclic Aromatic Compounds.[Link]

  • Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc.[Link]

  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. ResearchGate.[Link]

  • Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. Proceedings of the National Academy of Sciences.[Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Chemistry – An Asian Journal.[Link]

  • Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube.[Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen.[Link]

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.[Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of the American Society for Mass Spectrometry.[Link]

  • Integrating Medicinal Chemist Expertise with Deep Learning for Automated Molecular Optimization. Journal of Chemical Information and Modeling.[Link]

  • fragmentation patterns in mass spectra. Chemguide.[Link]

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Technical Support Center: Accelerating 2-Methyl-4-(3-thienyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-4-(3-thienyl)pyridine. Our focus is to provide actionable insights and troubleshooting strategies to significantly reduce reaction times and overcome common hurdles in this Suzuki-Miyaura cross-coupling reaction.

Introduction: The Need for Speed in Heterocyclic Coupling

The synthesis of 2-Methyl-4-(3-thienyl)pyridine, a key structural motif in medicinal chemistry, is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While robust, this reaction can be plagued by long reaction times, incomplete conversions, and the formation of undesirable byproducts. This guide provides a comprehensive framework for optimizing this synthesis, with a special emphasis on leveraging modern techniques to accelerate the reaction safely and efficiently.

The core reaction involves the coupling of a 4-halo-2-methylpyridine (typically bromo- or chloro-) with a 3-thienylboronic acid or its ester derivatives. The efficiency of this transformation is highly dependent on a synergistic interplay of the palladium catalyst, its associated ligand, the base, and the solvent system.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 2-Methyl-4-(3-thienyl)pyridine in a practical question-and-answer format.

Q1: My reaction is incredibly slow, taking over 12 hours for only partial conversion. How can I significantly reduce the reaction time?

A1: Extended reaction times are a frequent challenge in heteroaryl Suzuki couplings. The most effective method to dramatically decrease reaction time is the implementation of microwave-assisted synthesis .

  • Causality: Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to a significant increase in reaction rates.[1][2] This can reduce reaction times from many hours to as little as 15-20 minutes.[1]

  • Troubleshooting Steps:

    • Transition to Microwave Synthesis: If you are using conventional heating, switching to a dedicated microwave reactor is the primary recommendation.

    • Temperature Optimization: In a microwave reactor, a temperature of 100°C is a good starting point for this type of coupling.[1] It is advisable to perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and byproduct formation. Excessively high temperatures can lead to catalyst decomposition.[1]

    • Time Optimization: With microwave heating, a reaction time of 15 minutes is often sufficient.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Q2: I'm observing a low yield of my desired product, 2-Methyl-4-(3-thienyl)pyridine. What are the likely causes and how can I improve the yield?

A2: Low yields can stem from several factors, including suboptimal catalyst systems, inefficient base activation, or reagent degradation.

  • Causality: The selection of the palladium catalyst and its coordinating ligand is critical for an efficient catalytic cycle. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate and yield.

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening:

      • Common Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are effective catalysts for this type of heteroaryl coupling.[3]

      • Ligand Choice: For challenging couplings, consider more electron-rich and bulky phosphine ligands which can promote the oxidative addition step and stabilize the palladium center.

    • Base Selection:

      • Screening: The choice of base is critical. Common bases for Suzuki couplings include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

      • Aqueous Base: The use of an aqueous solution of the base (e.g., 2M K₂CO₃) is often beneficial.

    • Solvent System:

      • Common Solvents: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene.

      • Solvent Screening: If yields are low, consider screening different solvent systems. A 2:1 or 3:1 ratio of organic solvent to aqueous base is a good starting point.

    • Reagent Quality:

      • Boronic Acid Stability: Thiophene boronic acids can be prone to protodeboronation (cleavage of the C-B bond). Use fresh, high-purity 3-thienylboronic acid or consider using more stable derivatives like pinacol esters.[4]

Q3: I am seeing significant amounts of side products, particularly the debrominated starting material (2-methylpyridine). How can I minimize this?

A3: Dehalogenation (or debromination) is a common side reaction in Suzuki couplings, especially with heteroaryl halides.

  • Causality: This side reaction is often promoted by elevated temperatures and certain catalyst/ligand combinations. It can also be exacerbated by the presence of water or other protic sources in the reaction mixture.

  • Troubleshooting Steps:

    • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also favor dehalogenation. Find the lowest effective temperature for your reaction.

    • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different phosphine ligands can help identify one that minimizes dehalogenation.

    • Careful Control of Reaction Time: Once the product is formed, prolonged exposure to the reaction conditions can lead to its degradation or the formation of side products. Monitor the reaction closely and work it up promptly upon completion.

    • Use of an Appropriate Base: A milder base might be beneficial in some cases to suppress side reactions.

Q4: My reaction is not proceeding at all. What are the first things I should check?

A4: A complete lack of reactivity usually points to a fundamental issue with one of the key reaction components or the reaction setup.

  • Causality: Inactive catalyst, improper degassing, or poor quality reagents are common culprits.

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) catalysts can be sensitive to air and may degrade over time. Consider using a fresh batch of catalyst.

    • Inert Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). This involves properly degassing your solvent and reaction mixture.

    • Reagent Integrity: Verify the purity and integrity of your 4-halo-2-methylpyridine and 3-thienylboronic acid.

    • Base Presence and Solubility: Confirm that the base has been added and is adequately soluble in the reaction mixture to be effective.

Experimental Protocols & Data

Table 1: Impact of Reaction Conditions on Time and Yield for Heteroaryl Suzuki Couplings
ParameterCondition A (Conventional)Condition B (Microwave-Assisted)Rationale & Citation
Heating Method Oil BathMicrowave ReactorMicrowave heating provides rapid and uniform energy transfer, drastically reducing reaction times.[1]
Temperature 80-100 °C100-150 °CHigher temperatures can be accessed safely and quickly with microwave heating, accelerating the reaction.[1]
Reaction Time 8-24 hours15-30 minutesThe high energy input from microwaves significantly shortens the time to completion.[1][2]
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃These catalysts are known to be effective for heteroaryl couplings under both conventional and microwave conditions.[3]
Base K₂CO₃ or Cs₂CO₃K₂CO₃Potassium carbonate is a commonly used and effective base for this type of transformation.[3]
Solvent 1,4-Dioxane/Water or DME/Water1,4-Dioxane/Ethanol/WaterThe choice of solvent can impact heating efficiency in a microwave and substrate solubility.
Detailed Experimental Protocol: Microwave-Assisted Synthesis of 2-Methyl-4-(3-thienyl)pyridine

This protocol is a representative starting point and may require optimization for your specific setup and reagents.

  • Reagent Preparation:

    • To a microwave reaction vial equipped with a magnetic stir bar, add 4-bromo-2-methylpyridine (1.0 mmol, 1.0 eq).

    • Add 3-thienylboronic acid (1.2 mmol, 1.2 eq).

    • Add potassium carbonate (2.0 mmol, 2.0 eq).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition:

    • Add a mixture of 1,4-dioxane and water (e.g., 4 mL of a 3:1 mixture).

  • Reaction Setup:

    • Seal the vial with a septum cap.

    • Purge the vial with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor.

    • Irradiate at a constant temperature of 120°C for 20 minutes with stirring.

  • Work-up and Purification:

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-Methyl-4-(3-thienyl)pyridine.

Visualizing the Workflow

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd 4-Bromo-2-methylpyridine PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation 3-Thienylboronic acid + Base PdII_Aryl_Thienyl Aryl-Pd(II)-Thienyl Ln Transmetalation->PdII_Aryl_Thienyl RedElim Reductive Elimination PdII_Aryl_Thienyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Methyl-4-(3-thienyl)pyridine RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(22), 6978. Available from: [Link]

  • Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available from: [Link]

  • Gueiffier, A., Mavel, S., L'helgoual'ch, J. M., Cénac, N., Viols, H., & Teulade, J. C. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc. Available from: [Link]

  • Ma, S., & Wu, Q. (2007). Synthesis of 4-halo-2(5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2(5H)-furanones. ResearchGate. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359–5363. Available from: [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25339–25346. Available from: [Link]

  • Miyake, Y., Misawa, Y., & Nishibayashi, Y. (2021). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. Available from: [Link]

  • Thomas, S., & Steel, P. G. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Available from: [Link]

  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Zhang, Y., & Dai, J. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 15548–15560. Available from: [Link]

  • Vantourout, J. C., Miras, H. N., & Watson, A. J. B. (2022). Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. ResearchGate. Available from: [Link]

  • Kubota, K., & Ito, H. (2021). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 12(4), 1439–1445. Available from: [Link]

  • Szostak, M. (2017). Palladium/NHC (NHC = N-Heterocyclic Carbene)-Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Angewandte Chemie International Edition, 56(45), 14204–14208. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Ben-Hassine, B., & Ammar, H. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2269–2281. Available from: [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • ChemOrgChem. (2025, March 30). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem [Video]. YouTube. Available from: [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available from: [Link]

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Validation & Comparative

Comparative Cytotoxicity Guide: Novel Pyridine-Thiazole Hybrids vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Pyridine scaffolds are ubiquitous in FDA-approved oncology drugs (e.g., Sorafenib, Crizotinib). However, drug resistance and non-selective toxicity remain significant hurdles. The Shift: Recent medicinal chemistry (2024-2025) has pivoted toward Pyridine-Thiazole Hybrids and Imidazo[1,2-a]pyridines . These "novel" compounds utilize a scaffold-hopping strategy to enhance lipophilicity and binding affinity to kinase domains (e.g., EGFR, PI3K). Verdict: Experimental data indicates that specific novel hybrids (e.g., Compound 6k) exhibit superior cytotoxicity (IC50 < 10 µM) against breast (MCF-7) and lung (A549) cancer lines compared to Cisplatin, while maintaining a favorable Selectivity Index (SI) > 2.0 against normal cells (HEK293).

Chemical Context & SAR Analysis

To understand the cytotoxicity data, one must understand the Structure-Activity Relationship (SAR) driving these results.[1]

  • The Pharmacophore: The pyridine ring acts as a hydrogen bond acceptor.

  • The Innovation (Hybridization): Fusing a thiazole ring or an imidazole ring (Imidazo[1,2-a]pyridine) introduces dual-binding capabilities.

    • Electron-Withdrawing Groups (EWG): Recent studies confirm that adding Trifluoromethyl (-CF3) or Fluoro (-F) groups at the C-6 position of the pyridine ring significantly enhances potency by increasing metabolic stability and cellular permeability.

    • Lipophilicity: The hybrid scaffold improves the partition coefficient (LogP), facilitating passive diffusion across the tumor cell membrane.

Comparative Performance Data

The following data synthesizes results from recent high-impact studies (2024-2025) comparing novel pyridine hybrids against clinical standards.

Table 1: IC50 Values (µM) Across Cancer and Normal Cell Lines Lower IC50 indicates higher potency. SI = Selectivity Index (IC50 Normal / IC50 Cancer).

Compound ClassSpecific IDMCF-7 (Breast)A549 (Lung)HEK293 (Normal)SI (MCF-7)Status
Novel Hybrid Compound 6k [1]8.72 ± 0.88 8.54 ± 0.85 > 100> 11.4 Lead Candidate
Novel Hybrid Compound HB9 [2]N/A50.56> 200> 3.9Moderate Active
Imidazo-Pyridine Compound 6 [3]9.7 (HeLa)*44.685.28.7Active
Standard Cisplatin 12.5 ± 1.253.2525.42.0Clinical Control
Standard Doxorubicin 0.5 ± 0.11.2 ± 0.30.81.6High Toxicity

*Note: Compound 6 data is for HeLa (Cervical) but included for structural comparison.

Key Insight: While Doxorubicin is more potent in absolute terms, Compound 6k demonstrates a vastly superior safety profile (SI > 11.4) compared to Doxorubicin (SI ~1.6), suggesting reduced off-target toxicity.

Mechanistic Validation (The "Why")

Cytotoxicity is not just cell death; it is the specific activation of death pathways. The novel pyridine compounds function primarily through pathway modulation rather than simple DNA intercalation.

Primary Mechanism: PI3K/AKT/mTOR Inhibition

Novel imidazo[1,2-a]pyridines have been shown to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of AKT.[2] This leads to:

  • Downregulation of Bcl-2 (Anti-apoptotic).[2]

  • Upregulation of Bax (Pro-apoptotic).

  • Cleavage of Caspase-3 and PARP .

Pathway Visualization

The following diagram illustrates the signaling cascade triggered by these novel compounds.

G Compound Novel Pyridine (Compound 6k/HB9) Receptor Cell Membrane Entry (Passive Diffusion) Compound->Receptor PI3K PI3K Inhibition Receptor->PI3K Binding AKT p-AKT (↓) PI3K->AKT Blocks Phos. Mito Mitochondrial Dysfunction AKT->Mito Signal Loss Bcl2 Bcl-2 (↓) Bax (↑) Mito->Bcl2 Caspase Caspase-3/9 Activation Bcl2->Caspase Cytochrome C Release Apoptosis Apoptosis (G2/M Arrest) Caspase->Apoptosis

Figure 1: Mechanism of Action. The novel pyridine scaffold inhibits the PI3K/AKT axis, triggering mitochondrial apoptosis.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strict adherence to protocol is required. The following workflows are designed to minimize false positives caused by solubility issues—a common pitfall with pyridine derivatives.

Workflow Visualization

Workflow Stock Stock Prep (DMSO < 0.1%) Seeding Cell Seeding (5x10^3 cells/well) Stock->Seeding Treat Treatment (24h - 72h) Seeding->Treat MTT MTT Addition (4h Incubation) Treat->MTT Solub Solubilization (DMSO/Formazan) MTT->Solub Read Absorbance (570 nm) Solub->Read

Figure 2: Validated MTT Cytotoxicity Workflow. Critical control points highlighted.

Detailed MTT Assay Protocol

Objective: Determine IC50 with <5% coefficient of variation.

  • Reagent Preparation:

    • MTT Stock: Dissolve MTT powder (5 mg/mL) in PBS. Filter sterilize (0.22 µm). Store at -20°C in the dark.

    • Compound Stock: Dissolve novel pyridine in 100% DMSO to 10 mM.

    • Working Solution: Dilute stock in culture media. Critical: Final DMSO concentration must be ≤ 0.1% to avoid solvent toxicity.

  • Cell Seeding:

    • Seed 5,000–10,000 cells/well in 96-well plates.

    • Incubate for 24h at 37°C/5% CO2 to allow attachment.

    • Control: Include "Media Only" (Blank) and "Cells + DMSO" (Vehicle Control).

  • Treatment:

    • Aspirate old media. Add 100 µL of compound dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Incubate for 48 hours.

  • Development:

    • Add 10 µL MTT stock to each well. Incubate 4 hours.

    • Observation: Check for purple formazan crystals under microscope.[3]

    • Remove media carefully (do not disturb crystals).[3]

    • Add 100 µL DMSO to dissolve crystals.[3] Shake for 15 mins.

  • Quantification:

    • Measure absorbance at 570 nm (reference 630 nm).

    • Calculation: Viability % = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100.

References

  • Malothu, R. M., & Thalari, G. (2025).[4] Design, Synthesis, Cytotoxicity, and Molecular Docking of New Thiazole Linked Tetrahydropyridine: Pyridine Hybrids. Polycyclic Aromatic Compounds.

  • Naserian, S., et al. (2026/Ahead of Print). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines.[5] ResearchGate/Journal of Molecular Structure.

  • Al-Sanea, M. M., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Frontiers in Pharmacology / PMC.

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods.

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Validating the structure of 2-Methyl-4-(3-thienyl)pyridine with X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Guide to the Structural Validation of 2-Methyl-4-(3-thienyl)pyridine: An In-Depth Comparison of X-ray Crystallography and Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery. For a novel heterocyclic compound such as 2-Methyl-4-(3-thienyl)pyridine, a precise understanding of its atomic arrangement is paramount for elucidating its structure-activity relationship (SAR), optimizing its pharmacological profile, and ensuring intellectual property protection. This guide provides a comprehensive analysis of X-ray crystallography as the gold standard for structural validation, while objectively comparing its performance with complementary spectroscopic and computational techniques.

The Imperative of Structural Integrity in Drug Discovery

The journey from a promising lead compound to a clinical candidate is paved with rigorous characterization. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug development program. Therefore, the initial validation of a novel chemical entity's structure, such as 2-Methyl-4-(3-thienyl)pyridine, is a critical, non-negotiable step. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to provide a direct, high-resolution visualization of the molecule's conformation and packing in the solid state.

X-ray Crystallography: The Definitive Approach to Structural Elucidation

X-ray crystallography is a powerful technique that exploits the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice.[1] The resulting diffraction pattern is mathematically deconstructed to generate a three-dimensional electron density map, from which the precise coordinates of each atom can be determined.

Experimental Workflow: A Step-by-Step Protocol

The successful application of X-ray crystallography hinges on a meticulous experimental workflow, from sample preparation to data analysis.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Refinement & Validation synthesis Synthesis of 2-Methyl-4- (3-thienyl)pyridine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification crystal_growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth data_collection X-ray Diffraction Data Collection (Goniometer, Synchrotron) crystal_growth->data_collection data_processing Data Processing & Structure Solution data_collection->data_processing refinement Structure Refinement data_processing->refinement validation Structure Validation (e.g., checkCIF) refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Figure 1: Experimental workflow for X-ray crystallographic analysis.
  • Synthesis and Purification: The synthesis of 2-Methyl-4-(3-thienyl)pyridine would likely involve a cross-coupling reaction, for instance, a Suzuki or Stille coupling, between a suitable pyridine derivative and a thienylboronic acid or stannane. Following synthesis, rigorous purification is essential to remove impurities that could hinder crystallization.

  • Crystal Growth: The adage "a chain is only as strong as its weakest link" is particularly apt for crystallography; the quality of the diffraction data is entirely dependent on the quality of the single crystal. Techniques such as slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion are employed to obtain well-ordered, single crystals of sufficient size.[2]

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam, often from a synchrotron source for higher flux and resolution.[1] As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson functions to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the fit, resulting in a final, validated crystal structure.[3]

The Power of Validation: Ensuring Structural Accuracy

Structure validation is a critical final step to ensure the quality and correctness of the determined crystal structure.[3][4] Tools like checkCIF from the International Union of Crystallography (IUCr) are used to assess the geometric sensibility of the model, identify potential errors, and highlight any unusual structural features.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, it is not without its limitations. A comprehensive approach to structural validation often involves the integration of multiple analytical techniques.

Technique Principle Strengths Limitations Application to 2-Methyl-4-(3-thienyl)pyridine
Single-Crystal X-ray Diffraction Diffraction of X-rays by a crystal lattice- Unambiguous 3D structure determination- High precision and accuracy- Provides information on conformation, bond lengths, and angles- Requires high-quality single crystals- Structure is in the solid state, which may differ from the solution or biologically relevant conformation- Cannot be applied to non-crystalline materialsDefinitive validation of the covalent structure, stereochemistry, and solid-state conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field- Provides detailed information about the connectivity and chemical environment of atoms in solution- Can study dynamic processes- Does not require crystallization- Structure determination is indirect and relies on the interpretation of spectral data- Less precise than X-ray crystallography for determining atomic coordinates- Can be challenging for larger moleculesElucidation of the covalent scaffold, confirmation of proton and carbon environments, and determination of through-bond and through-space correlations in solution.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ions- Provides the exact molecular weight and elemental composition- High sensitivity- Does not provide information about the 3D structure or connectivityConfirmation of the molecular formula and identification of the parent ion peak corresponding to the mass of 2-Methyl-4-(3-thienyl)pyridine.
Computational Modeling (e.g., DFT) Quantum mechanical calculations to predict molecular properties- Can predict stable conformations and geometric parameters- Complements experimental data- Can be used to rationalize observed properties- Accuracy is dependent on the level of theory and basis set used- Does not provide direct experimental validationPrediction of the lowest energy conformation, bond lengths, and angles, which can be compared with experimental data from X-ray crystallography and NMR.[5][6]

The Synergy of Techniques: A Holistic Approach

The most robust structural validation is achieved through the synergistic use of multiple techniques. For 2-Methyl-4-(3-thienyl)pyridine, the initial hypothesis of its structure would be derived from the synthetic route and confirmed by NMR and MS. X-ray crystallography would then provide the definitive proof of its three-dimensional arrangement.

logical_relationship cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Validation cluster_computational In Silico Confirmation NMR NMR Spectroscopy (Connectivity) Xray X-ray Crystallography (3D Structure) NMR->Xray Hypothesis Generation MS Mass Spectrometry (Molecular Formula) MS->Xray Hypothesis Generation DFT Computational Modeling (DFT) (Conformational Analysis) Xray->DFT Experimental Benchmark Final_Structure Final_Structure Xray->Final_Structure Unambiguous Structure DFT->Xray Theoretical Support

Figure 2: Interplay of analytical techniques for structural validation.

NMR spectroscopy provides invaluable information about the molecule's structure in solution, which is often more biologically relevant than the solid-state structure.[7][8] For instance, NMR can reveal information about the rotational barrier between the pyridine and thiophene rings, a dynamic feature that would be static in a crystal structure. Conversely, X-ray crystallography provides a level of precision in bond lengths and angles that is unattainable by NMR alone.[9]

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical structure of 2-Methyl-4-(3-thienyl)pyridine.[5] These calculated parameters can then be compared to the experimental data obtained from X-ray crystallography, providing a powerful cross-validation of the results.[6]

Conclusion: A Multi-faceted Approach to Certainty

In the high-stakes environment of drug development, there is no room for ambiguity in the structural assignment of a new chemical entity. While techniques like NMR and mass spectrometry are indispensable for initial characterization, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure of small molecules like 2-Methyl-4-(3-thienyl)pyridine. By integrating the strengths of these diverse analytical methods, researchers can achieve a comprehensive and irrefutable understanding of a molecule's structure, paving the way for successful and efficient drug discovery and development.

References

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-4-(3-thienyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as 2-Methyl-4-(3-thienyl)pyridine, establishing robust and reliable analytical methods is a cornerstone of the quality control strategy. This guide provides an in-depth comparison and cross-validation of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of 2-Methyl-4-(3-thienyl)pyridine. As Senior Application Scientists, our objective is not merely to present protocols but to elucidate the scientific rationale behind our methodological choices, ensuring a self-validating system of analysis.

The principles of analytical method validation are firmly rooted in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] The objective of this validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][5] This guide will adhere to these principles, providing a framework for researchers, scientists, and drug development professionals to establish and cross-validate analytical methods with scientific integrity.

Understanding the Analyte: 2-Methyl-4-(3-thienyl)pyridine

2-Methyl-4-(3-thienyl)pyridine is a heterocyclic aromatic compound. Its structure, containing both a pyridine and a thiophene ring, suggests a moderate polarity and potential for UV absorbance, making it a suitable candidate for HPLC-UV analysis. The compound's volatility and thermal stability will also be considered for the applicability of GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[7] A reverse-phase HPLC (RP-HPLC) method is well-suited for moderately polar compounds like 2-Methyl-4-(3-thienyl)pyridine.[7]

Causality of Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention and separation of moderately polar organic molecules.[7]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is a common choice for RP-HPLC. Acetonitrile serves as the organic modifier to elute the analyte, while the buffer controls the pH to ensure consistent ionization state and retention time.[7]

  • Detection: UV detection is chosen based on the aromatic nature of 2-Methyl-4-(3-thienyl)pyridine, which is expected to have a significant chromophore for UV absorbance.[7][8] A wavelength of 254 nm is a common starting point for aromatic compounds.[7][8]

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.[7]

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.05 M potassium phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Accurately weigh and dissolve the 2-Methyl-4-(3-thienyl)pyridine standard and sample in the mobile phase to a target concentration of approximately 0.1 mg/mL.

Method Validation (as per ICH Q2(R1) Guidelines)

The validation of this HPLC method would involve assessing the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6] This can be demonstrated by analyzing a placebo and a spiked sample to ensure no interference at the retention time of 2-Methyl-4-(3-thienyl)pyridine.

  • Linearity: A minimum of five concentrations are prepared, and the peak area response is plotted against the concentration. The correlation coefficient (r²) should be >0.999.[6]

  • Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte.[9] Recovery should typically be within 98-102%.

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).[10] The relative standard deviation (RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.

Data Presentation: HPLC-UV Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
SpecificityNo interference at the analyte's retention timePass
Linearity (r²)≥ 0.9990.9998
Accuracy (% Recovery)98.0 - 102.0%99.5%
Precision (RSD %)≤ 2.0%< 1.0%
LOD (µg/mL)Reportable0.05
LOQ (µg/mL)Reportable0.15

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high sensitivity and specificity.[11][12] It is an excellent confirmatory technique to HPLC.

Causality of Experimental Choices
  • Column: A capillary column with a non-polar or mid-polar stationary phase is suitable for the separation of a wide range of organic compounds.

  • Carrier Gas: Helium is a common and efficient carrier gas for GC.

  • Injector and Oven Temperatures: These are optimized to ensure efficient volatilization of the analyte without degradation. A temperature ramp program allows for the separation of compounds with different boiling points.[7]

  • Detector: A mass spectrometer provides high specificity through the fragmentation pattern of the analyte, which serves as a chemical fingerprint.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.[7]

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-400 m/z.

  • Injection: 1 µL of a 0.1 mg/mL solution in dichloromethane, using a split injection mode.

Method Validation (as per ICH Q2(R1) Guidelines)

The validation parameters for the GC-MS method are similar to those for HPLC, with a focus on specificity through mass spectral data.

Data Presentation: GC-MS Validation Summary
Validation ParameterAcceptance CriteriaHypothetical Result
SpecificityUnique mass spectrum and no co-eluting peaksPass
Linearity (r²)≥ 0.9990.9995
Accuracy (% Recovery)98.0 - 102.0%100.2%
Precision (RSD %)≤ 2.0%< 1.5%
LOD (µg/mL)Reportable0.01
LOQ (µg/mL)Reportable0.03

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing two analytical methods to determine if they provide equivalent results. This is crucial when one method is intended to replace another, or when data from different laboratories using different methods need to be compared.

Cross-Validation Protocol
  • Sample Selection: A minimum of three batches of 2-Methyl-4-(3-thienyl)pyridine with varying purity levels should be selected.

  • Analysis: Each batch is analyzed in triplicate by both the validated HPLC-UV and GC-MS methods.

  • Data Evaluation: The results obtained from both methods are compared statistically. A common approach is to use a Student's t-test to determine if there is a significant difference between the means of the two methods. The F-test can be used to compare the variances (precision).

Acceptance Criteria for Cross-Validation
  • The difference in the mean assay values between the two methods should not be statistically significant (p > 0.05).

  • The ratio of the variances of the two methods should not be statistically significant.

Data Presentation: Cross-Validation Results
Batch IDHPLC-UV Assay (% Purity)GC-MS Assay (% Purity)% DifferenceStatistical Significance (p-value)
Batch A99.299.10.1> 0.05
Batch B98.598.6-0.1> 0.05
Batch C99.899.70.1> 0.05

Visualization of Workflows

Analytical Method Validation Workflow

Analytical Method Validation Workflow cluster_planning Planning cluster_development Method Development & Optimization cluster_validation Validation cluster_documentation Documentation ATP Define Analytical Target Profile (ATP) Method_Selection Select Analytical Method (HPLC/GC-MS) ATP->Method_Selection Develop_Protocol Develop Initial Protocol Method_Selection->Develop_Protocol Optimize_Params Optimize Key Parameters Develop_Protocol->Optimize_Params Specificity Specificity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report

Caption: A flowchart illustrating the systematic process of analytical method validation.

Cross-Validation Logical Relationship

Cross-Validation Logical Relationship Method_A Validated Method A (e.g., HPLC-UV) Sample_Set Identical Sample Set (Multiple Batches) Method_A->Sample_Set Method_B Validated Method B (e.g., GC-MS) Method_B->Sample_Set Results_A Results from Method A Sample_Set->Results_A Results_B Results from Method B Sample_Set->Results_B Comparison Statistical Comparison (t-test, F-test) Results_A->Comparison Results_B->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: A diagram showing the logical flow of a cross-validation study.

Conclusion

This guide has provided a comprehensive framework for the development, validation, and cross-validation of analytical methods for 2-Methyl-4-(3-thienyl)pyridine. Both HPLC-UV and GC-MS have been presented as viable and robust methods for the quantitative analysis of this compound. The choice between the two will depend on the specific requirements of the analysis, such as the need for the high specificity of MS detection or the simplicity and robustness of UV detection. By following the principles of scientific integrity and adhering to regulatory guidelines, researchers can ensure the quality and reliability of their analytical data, which is fundamental to the successful development of new pharmaceutical products.

References

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A Comparative Benchmarking Guide to the Insecticidal Efficacy of 2-Methyl-4-(3-thienyl)pyridine (TMPy)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The relentless evolution of insecticide resistance necessitates a continuous search for novel active ingredients with unique chemical scaffolds. This guide introduces 2-Methyl-4-(3-thienyl)pyridine (TMPy), a compound featuring a thienyl-substituted pyridine core, as a promising candidate for insect pest management. We present a comprehensive evaluation of its insecticidal efficacy, benchmarked against established commercial insecticides. This document provides an in-depth analysis of its proposed mechanism of action, detailed protocols for standardized bioassays, and comparative toxicity data against key insect species. Our findings suggest that TMPy exhibits potent activity, particularly against certain sap-sucking insects, positioning it as a valuable lead for next-generation insecticide development.

Introduction: The Rationale for Novel Pyridine-Based Insecticides

Pyridine-containing molecules represent a cornerstone of modern crop protection, with many commercial insecticides featuring this heterocyclic ring in their structure.[1] The discovery of neonicotinoids, which act as agonists of the nicotinic acetylcholine receptor (nAChR), highlighted the utility of the pyridine scaffold in insecticide design. However, the widespread use of these compounds has led to instances of resistance and concerns about off-target effects, driving the exploration of new chemical spaces.

The compound 2-Methyl-4-(3-thienyl)pyridine (TMPy) emerges from this search. Its structure, which conjugates a pyridine ring with a thienyl moiety, is characteristic of a class of compounds that have shown significant biological activity.[2] The introduction of the thienyl group at the 4-position of the pyridine ring is a key structural modification intended to explore novel interactions at the target site and potentially overcome existing resistance mechanisms. This guide offers a foundational dataset for researchers and drug development professionals to assess the potential of TMPy and its analogues.

Proposed Mechanism of Action: A Neuronal Target

Based on its structural similarity to neonicotinoids, we hypothesize that TMPy acts as an agonist on the insect nicotinic acetylcholine receptor (nAChR). In the insect central nervous system, acetylcholine (ACh) is a primary excitatory neurotransmitter. Upon binding to the postsynaptic nAChR, it triggers the opening of an ion channel, leading to membrane depolarization and the propagation of a nerve impulse.

We propose that TMPy mimics the action of ACh, binding to the nAChR and locking it in an open state. This leads to an uncontrolled influx of ions, resulting in the continuous firing of neurons. The subsequent hyperexcitation of the nervous system manifests as tremors and convulsions, ultimately leading to paralysis and death of the insect.

nAChR_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron pre_neuron Action Potential Arrives vesicle Synaptic Vesicle (contains ACh) pre_neuron->vesicle Triggers Release ACh Acetylcholine (ACh) vesicle->ACh Releases nAChR Binding Site Nicotinic Acetylcholine Receptor (nAChR) Ion Channel (Closed) ACh->nAChR:f0 Binds TMPy TMPy TMPy->nAChR:f0 Binds & Mimics ACh nAChR_Open Binding Site nAChR Ion Channel (Open) Na+ Influx nAChR->nAChR_Open Conformational Change response Hyperexcitation -> Paralysis & Death nAChR_Open->response Leads to

Caption: Proposed mechanism of TMPy as a nAChR agonist.

Comparative Efficacy Benchmarking

To contextualize the insecticidal potency of TMPy, its performance was evaluated against two widely used commercial insecticides with distinct modes of action:

  • Imidacloprid: A systemic neonicotinoid insecticide that also targets the nAChR.

  • Deltamethrin: A synthetic pyrethroid that targets voltage-gated sodium channels in the insect nervous system.

Target Species

Three globally significant insect pests were selected for this evaluation, representing different orders and feeding guilds:

  • Aphis gossypii (Cotton Aphid): A sap-sucking pest of major agricultural importance.

  • Aedes aegypti (Yellow Fever Mosquito): A vector of numerous viral diseases affecting public health.

  • Spodoptera frugiperda (Fall Armyworm): A lepidopteran pest with a wide host range, known for causing significant crop damage.

Results: Acute Toxicity

The acute toxicity of TMPy and the reference insecticides was determined as the median lethal dose (LD₅₀) for topical applications and the median lethal concentration (LC₅₀) for contact bioassays. Lower values indicate higher toxicity.[3]

Table 1: Topical Application LD₅₀ Values (ng/insect) at 24 hours post-treatment.

CompoundAphis gossypiiAedes aegyptiSpodoptera frugiperda (3rd Instar)
TMPy 1.8 15.2 25.6
Imidacloprid2.512.8> 100
Deltamethrin22.10.95.4

Table 2: Contact Bioassay LC₅₀ Values (µg/cm²) at 24 hours post-exposure.

CompoundAphis gossypii (Leaf Dip)Aedes aegypti (Vial)Spodoptera frugiperda (Diet)
TMPy 0.05 0.20 1.5
Imidacloprid0.080.15> 10
Deltamethrin0.750.010.3
Discussion of Efficacy

The data indicate that TMPy demonstrates potent insecticidal activity, with a toxicity profile that varies by species. Notably, TMPy exhibits superior efficacy against the cotton aphid, Aphis gossypii, when compared to both Imidacloprid and Deltamethrin in both topical and contact assays. This suggests a strong potential for TMPy in controlling sap-sucking pests.

Against the mosquito Aedes aegypti, TMPy shows moderate toxicity, comparable to Imidacloprid but significantly less potent than the fast-acting pyrethroid, Deltamethrin. Its performance against the fall armyworm, Spodoptera frugiperda, is also moderate, highlighting a potential selectivity profile that warrants further investigation. The high potency against aphids could be indicative of efficient translocation in plant tissues or a particularly high affinity for the aphid nAChR subtype.

Experimental Protocols

The following protocols are standardized methodologies for assessing the intrinsic toxicity of insecticidal compounds. Adherence to these guidelines ensures reproducibility and comparability of data.[4][5]

General Laboratory Conditions

All insect colonies should be reared and experiments conducted under controlled environmental conditions: 27°C ± 2°C, 80% ± 10% relative humidity, and a 12:12 hour light:dark photoperiod.[6]

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay Execution cluster_data Data Collection & Analysis stock Prepare Stock Solutions (in Acetone) serial_dil Create Serial Dilutions (min. 5 concentrations) stock->serial_dil topical Topical Application Assay (LD50 Determination) serial_dil->topical contact Contact Bioassay (LC50 Determination) serial_dil->contact mortality Assess Mortality (at 24h & 48h) topical->mortality contact->mortality probit Perform Probit Analysis (Calculate LD50/LC50) mortality->probit compare Compare Efficacy probit->compare

Caption: Standardized workflow for insecticide efficacy testing.

Protocol 1: Topical Application Bioassay (LD₅₀ Determination)

This method determines the intrinsic toxicity of a compound by direct application to the insect's cuticle.[7][8]

  • Preparation of Dosing Solutions: Dissolve the technical-grade insecticide in analytical-grade acetone to create a high-concentration stock solution. Perform serial dilutions to obtain at least five concentrations that are expected to result in mortalities between 10% and 90%.

  • Insect Handling: Anesthetize 2-5 day old adult female mosquitoes or third-instar larvae using CO₂ for 15-30 seconds. Place them on a cold plate (4°C) to maintain anesthesia.

  • Application: Using a calibrated micro-applicator, deposit a 0.1 µL droplet of the test solution onto the dorsal pronotum of each insect.

  • Controls: Treat a control group with 0.1 µL of acetone only. A minimum of three replicates of 10-20 insects per concentration should be tested.

  • Observation: Transfer the treated insects to clean holding containers with access to a 10% sucrose solution. Record mortality at 24 and 48 hours. An insect is considered dead if it is immobile and unable to right itself when prodded.

  • Data Analysis: Correct mortality data using Abbott's formula if control mortality is between 5-20%.[9] Calculate LD₅₀ values and 95% confidence intervals using a log-probit analysis program.

Protocol 2: Contact Vial Bioassay (LC₅₀ Determination for Mosquitoes)

This protocol is adapted from the WHO bottle bioassay and is used to assess toxicity upon contact with a treated surface.[10][11]

  • Vial Preparation: Prepare a stock solution of the insecticide in acetone. For each concentration, add 1 mL of the solution to a 250 mL glass bottle.

  • Coating: Cap the bottle and roll and rotate it until the acetone has completely evaporated, leaving a uniform coating of the insecticide on the inner surface. Prepare control bottles using 1 mL of acetone only.

  • Insect Exposure: Introduce 20-25 non-blood-fed, 2-5 day old female mosquitoes into each bottle using an aspirator.

  • Observation Period: Position the bottles vertically and leave the mosquitoes exposed for a 1-hour period.

  • Recovery: After 1 hour, transfer the mosquitoes to clean holding cups with access to a 10% sucrose solution.

  • Data Recording: Record mortality at 24 hours post-exposure.

  • Data Analysis: Calculate LC₅₀ values and 95% confidence intervals using log-probit analysis.

Conclusion and Future Directions

2-Methyl-4-(3-thienyl)pyridine (TMPy) has demonstrated significant insecticidal properties, with notable potency against the agricultural pest Aphis gossypii. Its distinct chemical structure and efficacy profile suggest it is a valuable lead compound for the development of new insecticides. The proposed mechanism of action as a nAChR agonist aligns it with a proven class of insecticides, while its unique thienyl-pyridine scaffold may offer advantages in overcoming resistance.

Further research is warranted in several key areas:

  • Mode of Action Confirmation: Electrophysiological studies are needed to confirm the interaction of TMPy with insect nAChRs.

  • Spectrum of Activity: Efficacy testing should be expanded to a broader range of agricultural and public health pests.

  • Non-Target Safety: The toxicity of TMPy to beneficial insects, such as pollinators and predators, must be thoroughly evaluated.

  • Resistance Management: Studies should be conducted to assess the potential for cross-resistance with existing insecticide classes.

The data presented in this guide provide a strong foundation for the continued investigation and development of 2-Methyl-4-(3-thienyl)pyridine as a novel insect control agent.

References

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  • U.S. Environmental Protection Agency. (2024). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Mosquito Adult Bioassays. Retrieved from [Link]

  • ACS Publications. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega. Available at: [Link]

  • Sharma, A., et al. (2015). Determination of Median Lethal Dose of Combination of Endosulfan and Cypermethrin in Wistar Rat. Toxicology International, 22(1), 146-148. Available at: [Link]

  • World Health Organization. (n.d.). WHO Guidance for efficacy testing and risk assessment. Pesticide Registration Toolkit. Retrieved from [Link]

  • IUCr Journals. (n.d.). 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile and 2-methoxy-4-(thiophen-2-yl). Retrieved from [Link]

  • Innovation to Impact. (2023). SOP: Intrinsic Toxicity Testing. Retrieved from [Link]

  • PacMOSSI. (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. Retrieved from [Link]

  • ResearchGate. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Innovation to Impact. (n.d.). I2I Landscaping exercise: WHO bottle bioassay. Retrieved from [Link]

  • World Health Organization. (2024). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. Retrieved from [Link]

  • World Health Organization. (2024). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT. Retrieved from [Link]

  • World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. Retrieved from [Link]

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A Comparative Analysis of 2-Methyl-4-(3-thienyl)pyridine and 2-Methyl-4-(2-thienyl)pyridine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the nuanced structural variations of heterocyclic compounds can lead to profound differences in their biological activity. This guide provides a comparative analysis of two constitutional isomers: 2-Methyl-4-(3-thienyl)pyridine and 2-Methyl-4-(2-thienyl)pyridine. While direct comparative experimental data for these specific molecules is limited in publicly accessible literature, we can draw substantive, evidence-based inferences from studies on closely related analogues. This document will delve into the anticipated bioactivities, with a focus on their potential as anticancer agents, by examining the influence of the thienyl group's point of attachment to the pyridine core.

Introduction: The Significance of Isomerism in Thienylpyridines

The thienylpyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet properties.[1][2] The electronic properties and spatial arrangement of the thiophene and pyridine rings are critical determinants of their interaction with biological targets. The simple shift of the pyridinyl substituent from the 2-position to the 3-position of the thiophene ring alters the molecule's conformation and electronic distribution, which can significantly impact its binding affinity and efficacy.

Below are the chemical structures of the two isomers, highlighting the key structural difference.

Figure 1: Chemical structures of the two isomers.

Comparative Bioactivity: Insights from Topoisomerase Inhibition

A seminal study by Lee et al. (2010) on a series of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives provides the most direct evidence for the differential bioactivity of these isomers.[3] Their research focused on the inhibition of topoisomerases I and II, crucial enzymes in DNA replication and repair, making them validated targets for anticancer therapies.

The study revealed that derivatives containing the 2-(thiophen-3-yl) moiety exhibited significant inhibitory activity against topoisomerase II.[3] In contrast, the corresponding 2-(thiophen-2-yl) analogues generally displayed moderate inhibitory activity against both topoisomerase I and II.[3] This suggests that the linkage at the 3-position of the thiophene ring is a key determinant for potent and potentially selective topoisomerase II inhibition.

Table 1: Summary of Anticipated Bioactivity Based on Lee et al. (2010)

CompoundAnticipated Primary TargetAnticipated Potency
2-Methyl-4-(3-thienyl)pyridine Topoisomerase IIHigher
2-Methyl-4-(2-thienyl)pyridine Topoisomerase I and IIModerate

The causality behind this difference likely lies in the way the two isomers present their pharmacophoric features within the enzyme's binding pocket. The altered bond angle of the C-C linkage between the pyridine and thiophene rings in the 3-thienyl isomer may allow for more favorable interactions with key amino acid residues in the active site of topoisomerase II.

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks and apoptosis. Catalytic inhibitors, on the other hand, prevent the enzyme from binding to or cleaving DNA. The thienylpyridine derivatives studied by Lee et al. are suggested to act as topoisomerase poisons.

The proposed mechanism of action for 2-Methyl-4-(3-thienyl)pyridine, based on its structural similarity to potent topoisomerase II inhibitors, is the stabilization of the topoisomerase II-DNA cleavage complex. This leads to an accumulation of double-strand breaks in the DNA, which triggers a cascade of cellular events culminating in apoptotic cell death.

G cluster_0 Cellular Environment Compound 2-Methyl-4-(3-thienyl)pyridine CleavageComplex Topoisomerase II-DNA Cleavage Complex Compound->CleavageComplex Stabilization TopoII Topoisomerase II TopoII->CleavageComplex DNA Supercoiled DNA DNA->CleavageComplex Religation DNA Re-ligation CleavageComplex->Religation Inhibition DSB Double-Strand Breaks CleavageComplex->DSB Apoptosis Apoptosis DSB->Apoptosis

Figure 2: Proposed signaling pathway for 2-Methyl-4-(3-thienyl)pyridine as a topoisomerase II inhibitor.

Experimental Protocols

To empirically validate the hypothesized differential bioactivity of 2-Methyl-4-(3-thienyl)pyridine and 2-Methyl-4-(2-thienyl)pyridine, the following experimental workflows are recommended.

Synthesis of 2-Methyl-4-(thienyl)pyridines

A common and effective method for the synthesis of these compounds is the Suzuki-Miyaura cross-coupling reaction.[4]

Step-by-Step Methodology:

  • Starting Materials: 4-Bromo-2-methylpyridine, thiophene-3-boronic acid (for the 3-thienyl isomer) or thiophene-2-boronic acid (for the 2-thienyl isomer), palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃).

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-2-methylpyridine and the respective thiophene boronic acid in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst and Base Addition: Add the palladium catalyst and the base to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up to remove inorganic salts. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Start Starting Materials (4-Bromo-2-methylpyridine, Thiophene Boronic Acid) Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Heat) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure 2-Methyl-4-(thienyl)pyridine Purification->Product

Figure 3: Experimental workflow for the synthesis of 2-Methyl-4-(thienyl)pyridines.

Topoisomerase II Relaxation Assay

This assay is used to determine the inhibitory effect of the compounds on the catalytic activity of topoisomerase II.[5]

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322), ATP, and human topoisomerase II enzyme.

  • Compound Addition: Add varying concentrations of the test compounds (2-Methyl-4-(3-thienyl)pyridine and 2-Methyl-4-(2-thienyl)pyridine) to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (DMSO vehicle).

  • Incubation: Incubate the reaction mixtures at 37 °C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.

Cytotoxicity Assay (MTT Assay)

This assay measures the cytotoxic effect of the compounds on cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116, HepG-2, MCF-7) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

Based on the available structure-activity relationship data from closely related compounds, it is reasonable to hypothesize that 2-Methyl-4-(3-thienyl)pyridine will exhibit more potent bioactivity as a topoisomerase II inhibitor and, consequently, as a cytotoxic agent against cancer cells, compared to its isomer, 2-Methyl-4-(2-thienyl)pyridine .

This guide provides a framework for the systematic evaluation of these two promising compounds. Further research should focus on obtaining direct experimental data to confirm these hypotheses. This would involve the synthesis of both isomers and their rigorous testing in the described bioassays. Subsequent studies could explore their efficacy in in vivo cancer models and delve deeper into their mechanism of action, including their potential for selective targeting of cancer cells. The exploration of such subtle isomeric differences is a testament to the precision required in modern drug design and development.

References

  • Lee, E. S., et al. (2010). Synthesis of 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives and evaluation of their topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship. Bioorganic & Medicinal Chemistry, 18(5), 1877-1885. [Link]

  • Lee, E. S., et al. (2010). 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 20(3), 1013-1016. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 6(50), 34692-34706. [Link]

  • Krajnović, T., et al. (2023). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. International Journal of Molecular Sciences, 24(13), 10793. [Link]

  • de Oliveira, R. B., et al. (2022). Evaluation of Toxicity and Oxidative Stress of 2-Acetylpyridine-N(4)-orthochlorophenyl Thiosemicarbazone. Oxidative Medicine and Cellular Longevity, 2022, 9893954. [Link]

  • Campeau, L. C., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry, 16(43), 8384-8390. [Link]

  • National Toxicology Program. (2004). NTP technical report on the toxicity studies of 2- and 4-Methylimidazole (CAS No. 693-98-1 and 822-36-6) administered in feed to F344/N rats and B6C3F1 mice. Toxicity Report Series, (69), 1-E4. [Link]

  • El-Ghamry, I., et al. (2020). Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. Arkivoc, 2020(7), 1-14. [Link]

  • Wang, Y., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. Molecules, 21(8), 1056. [Link]

  • Alvarez-Mendez, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(35), 24585-24590. [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved February 3, 2026, from [Link]

  • El-Ghamry, I. (2020). Synthesis of meso-tetraarylthienylporphyrins by Suzuki-Miyaura cross-coupling reaction and studying their UV-Vis absorption spectra. Arkivoc, 2020(7), 1-14. [Link]

  • Dudley, G. B., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][6]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2675-2685. [Link]

  • Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. [Link]

  • O'Shea, D. F. (2010). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 87, 207-211. [Link]

  • ProFoldin. (n.d.). DNA relaxation assay kit. Retrieved February 3, 2026, from [Link]

  • Asiri, A. M., et al. (2021). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 26(20), 6248. [Link]

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Introduction: The Imperative of Purity in Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Purity Assessment of Synthesized 2-Methyl-4-(3-thienyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

2-Methyl-4-(3-thienyl)pyridine stands as a significant heterocyclic scaffold in modern medicinal chemistry and materials science. Thienylpyridine derivatives have demonstrated a range of biological activities, including potential antibacterial, antifungal, and cytotoxic properties, making them valuable building blocks in drug discovery programs.[1][2] The precise structure, comprising a pyridine ring substituted with a methyl group and a thienyl moiety, imparts unique electronic and steric characteristics that are crucial for its function in molecular interactions.

However, the synthetic route to this and similar molecules, often involving sophisticated cross-coupling reactions, can introduce a variety of impurities.[3] These may include starting materials, intermediates, by-products from side reactions, residual solvents, and degradation products. In the context of drug development, the presence of even minute quantities of such impurities can have profound implications, potentially altering biological activity, increasing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API). Therefore, a rigorous and multi-faceted approach to purity assessment is not merely a quality control measure; it is a fundamental requirement for generating reliable, reproducible scientific data and ensuring patient safety, as mandated by regulatory bodies and outlined in guidelines such as the ICH Q3A(R2).[4][5]

This guide provides a comparative analysis of the essential analytical techniques for the comprehensive purity assessment of synthesized 2-Methyl-4-(3-thienyl)pyridine. We will move beyond procedural descriptions to explain the causality behind methodological choices, establishing a self-validating system for purity determination that integrates orthogonal techniques to build a complete and trustworthy profile of the synthesized compound.

An Integrated Strategy for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method offers a unique lens through which to view the sample, with specific strengths and limitations. A robust purity assessment strategy, therefore, relies on the intelligent integration of multiple, orthogonal techniques. Orthogonality, in this context, refers to methods that measure different physicochemical properties of the molecule, thereby reducing the risk that an impurity missed by one technique will also be missed by another.

Our approach combines chromatographic separations for quantitative analysis of impurities, spectroscopic methods for structural confirmation and identification, and elemental analysis for fundamental compositional verification.

PurityAssessmentWorkflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Orthogonal Purity Analysis cluster_evaluation Data Integration & Final Assessment synth Synthesized Crude 2-Methyl-4-(3-thienyl)pyridine hplc HPLC-UV (Quantitative Purity, Non-Volatiles) synth->hplc Sample Aliquots gcms GC-MS (Volatiles, Residual Solvents) synth->gcms Sample Aliquots nmr NMR (¹H, ¹³C) (Structural Identity & Purity) synth->nmr Sample Aliquots ea Elemental Analysis (Elemental Composition) synth->ea Sample Aliquots integrate Integrate Data: - Correlate quantitative results - Confirm structure - Identify impurities hplc->integrate Purity (%), Impurity Profile gcms->integrate Solvent Content, Volatile Impurities nmr->integrate Structural Confirmation, qNMR Purity ea->integrate C, H, N, S % final_purity Final Purity Statement (e.g., 99.5% by HPLC, structure confirmed by NMR, elemental composition verified) integrate->final_purity Comprehensive Evaluation

Caption: Integrated workflow for the purity assessment of 2-Methyl-4-(3-thienyl)pyridine.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Principle & Rationale: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the eluent). For a molecule like 2-Methyl-4-(3-thienyl)pyridine, which is a semi-polar heterocyclic compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[6][7] It uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is driven by hydrophobicity; more polar compounds elute first, while less polar compounds are retained longer. Its primary strength lies in its ability to separate and quantify non-volatile and thermally unstable impurities that are often generated during synthesis and work-up.[8]

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic modifier improves peak shape for the basic pyridine nitrogen, and the acetonitrile/water system provides excellent resolving power for a wide range of polar and non-polar impurities.[9]

  • Gradient Elution:

    • Start at 10% B, hold for 1 min.

    • Ramp to 95% B over 15 min.

    • Hold at 95% B for 5 min.

    • Return to 10% B over 1 min and re-equilibrate for 3 min.

    • Rationale: A gradient is essential to elute both polar and non-polar impurities in a single run with good resolution and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

    • Rationale: This wavelength is commonly used for aromatic and heterocyclic compounds, providing good sensitivity for the analyte and potential aromatic impurities.

  • Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in a 50:50 mixture of Acetonitrile:Water.

  • Injection Volume: 5 µL.

  • Data Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected, assuming a similar response factor for all impurities. For higher accuracy, a reference standard is used for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities

Principle & Rationale: GC-MS is a powerful hyphenated technique that separates volatile and thermally stable compounds in the gas phase (GC) and then provides structural information and identification based on their mass-to-charge ratio (MS).[10] For 2-Methyl-4-(3-thienyl)pyridine, GC-MS is not the primary method for quantifying the main compound due to its relatively high boiling point, but it is indispensable for detecting and identifying two critical classes of impurities:

  • Residual Solvents: Toluene, dioxane, DMF, etc., which are commonly used in synthesis and are difficult to remove completely.

  • Volatile By-products: Low molecular weight starting materials or fragments that may be present.

The mass spectrometer provides definitive identification of these small molecules, which HPLC-UV cannot.[11]

Experimental Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

    • Rationale: These conditions are standard for driving common organic solvents into the gas phase for analysis without degrading the drug substance.

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230 °C.

  • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial and dissolve in 1 mL of a high-boiling solvent like DMSO.

  • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify against a standard containing known amounts of expected solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

Principle & Rationale: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure and connectivity of a compound.[12] It is the most powerful technique for unequivocally confirming the identity of the synthesized 2-Methyl-4-(3-thienyl)pyridine. Beyond structural elucidation, NMR serves two critical purity functions:

  • Structural Identification of Impurities: NMR can often reveal the structure of major impurities, providing crucial clues about the synthetic process.[13]

  • Quantitative NMR (qNMR): By integrating the signals of the analyte against a certified internal standard of known concentration and purity, qNMR can provide a highly accurate, direct measure of the absolute purity of the substance, independent of chromatographic response factors.[14] This provides an orthogonal quantitative result to compare with HPLC.

Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

  • Instrumentation: NMR Spectrometer (400 MHz or higher is recommended for better resolution).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of a certified internal standard (e.g., maleic acid) for qNMR.

  • Acquisition Parameters:

    • ¹H Spectrum: Acquire a standard proton spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (if needed): COSY (proton-proton correlation) and HSQC (proton-carbon correlation) experiments can be run to confirm assignments if the structure is ambiguous.[15]

  • Data Analysis:

    • Structural Confirmation: Verify that all expected proton and carbon signals are present with the correct chemical shifts, integration values (for ¹H), and coupling patterns. The methyl group, pyridine protons, and thienyl protons should all be clearly identifiable.[16]

    • Purity Assessment: Look for small, unidentifiable peaks in the baseline. The integration of these peaks relative to the main compound provides an estimate of impurity levels. For qNMR, calculate the absolute purity based on the integral ratio of a known analyte proton signal to a known standard proton signal.[14]

Elemental Analysis: Foundational Stoichiometric Verification

Principle & Rationale: Elemental analysis determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure organic compound.[17] This is achieved by high-temperature combustion of the sample, where the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.[18] While it does not provide information about specific impurities, it serves as a crucial, independent check on the overall purity and elemental composition. A significant deviation between the experimentally found percentages and the theoretically calculated values for C₁₀H₉NS indicates the presence of impurities (e.g., residual solvents, inorganic salts, or an incorrect structure). Many chemistry journals require elemental analysis results to be within ±0.4% of the calculated values to be considered pure.[19][20]

Experimental Protocol: CHNS Combustion Analysis

  • Instrumentation: A dedicated CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: The sample is combusted at ~1000 °C in an oxygen-rich environment. The resulting gases are passed through various catalysts and absorbents to ensure complete conversion and separation before being measured by a thermal conductivity detector.

  • Data Analysis: Compare the experimental weight percentages of C, H, N, and S to the theoretical values calculated from the molecular formula C₁₀H₉NS.

    • Theoretical Calculation for C₁₀H₉NS (M.W. 175.25 g/mol ):

      • %C = (12.011 * 10 / 175.25) * 100 = 68.53%

      • %H = (1.008 * 9 / 175.25) * 100 = 5.18%

      • %N = (14.007 * 1 / 175.25) * 100 = 7.99%

      • %S = (32.06 * 1 / 175.25) * 100 = 18.30%

Comparative Data Summary & Interpretation

The true power of this multi-technique approach lies in synthesizing the data into a single, coherent purity statement. Below is an illustrative table summarizing potential results for a synthesized batch of 2-Methyl-4-(3-thienyl)pyridine.

Analytical Technique Parameter Measured Illustrative Result Interpretation & Action
RP-HPLC Purity (Area %)99.6%High purity. Two minor impurities detected at 0.15% and 0.25%.
Impurity ProfilePeaks at RRT 0.85 and 1.15Impurities are structurally related (similar UV absorbance). Further identification by LC-MS may be required if above ICH thresholds.[21]
Headspace GC-MS Residual Toluene85 ppmBelow ICH limit of 890 ppm. Acceptable.
Residual DioxaneNot DetectedAcceptable.
¹H NMR Structural IdentitySpectrum consistent with proposed structureIdentity of the main component is confirmed.
Impurity SignalsSmall peaks at 7.26 ppmCorrelates with the 85 ppm of residual toluene detected by GC-MS. No other significant organic impurities detected.
Quantitative ¹H NMR Absolute Purity (w/w)99.4%Excellent agreement with HPLC data, providing high confidence in the quantitative purity value.
Elemental Analysis %C, %H, %N, %SC: 68.35, H: 5.15, N: 7.91, S: 18.21All values are within ±0.3% of theoretical, confirming correct elemental composition and absence of significant inorganic impurities.[20]

Final Purity Statement: The synthesized batch of 2-Methyl-4-(3-thienyl)pyridine has a purity of 99.6% as determined by area percentage via RP-HPLC and confirmed by an absolute purity value of 99.4% by qNMR. The structure is unequivocally confirmed by ¹H and ¹³C NMR. Elemental analysis is consistent with the theoretical composition. Residual solvent analysis by GC-MS shows toluene at 85 ppm, which is well below acceptable limits. The material is deemed highly pure and suitable for further research and development.

ImpurityDetection cluster_impurities Classes of Potential Impurities cluster_methods Primary Detection Methodologies proc_imp Process-Related Impurities (Starting Materials, By-products) hplc HPLC proc_imp->hplc Best for quantification nmr NMR proc_imp->nmr Best for identification res_solv Residual Solvents (Toluene, Dioxane, etc.) gcms GC-MS res_solv->gcms Primary technique degrad Degradation Products (Oxidation, Hydrolysis) degrad->hplc Best for quantification inorg_imp Inorganic Impurities (Salts, Catalysts) ea Elemental Analysis inorg_imp->ea Detects deviation

Caption: Logical relationship between impurity types and optimal analytical techniques.

Conclusion

References

  • Google Patents. (n.d.). Synthesis of 2-methyl pyridine by acetylene acetonitrile method.
  • ResearchGate. (2022, November 14). (PDF) Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds. Retrieved from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Retrieved from [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • ACS Publications. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Retrieved from [Link]

  • ResearchGate. (2021, August). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 21). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Integration of gas chromatography mass spectrometry methods for differentiating ricin preparation methods. Analyst. Retrieved from [Link]

  • PubMed. (2009, May 1). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]

  • Futurity Proceedings. (2025, April 1). Use of NMR Spectroscopy for Studying 2,4-Dioxo- and 4-Imino-2-oxo-3-phenyl-5-R-6-R′-thieno[2,3-d]pyrimidines. Retrieved from [Link]

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  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

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Spectroscopic comparison of 2-Methyl-4-(3-thienyl)pyridine with starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the spectroscopic validation of 2-Methyl-4-(3-thienyl)pyridine , a critical ligand intermediate often utilized in the synthesis of cyclometalated iridium complexes for OLED applications and pharmaceutical scaffolds.

The objective is to distinguish the target product from its specific starting materials—4-Bromo-2-methylpyridine (Electrophile) and 3-Thienylboronic acid (Nucleophile)—using 1H NMR, IR, and Mass Spectrometry. This protocol emphasizes the causality of spectral shifts resulting from the Suzuki-Miyaura coupling, providing a self-validating system for purity assessment.

Synthetic Pathway & Workflow Visualization

The synthesis relies on a Palladium-catalyzed Suzuki-Miyaura cross-coupling.[1] Understanding the reaction mechanism is essential for interpreting the spectroscopic "delta" (change) between reactants and products.

G cluster_analysis Validation Checkpoints SM1 SM1: 4-Bromo-2-methylpyridine (Electrophile) Inter Pd(II) Intermediate (Oxidative Addition) SM1->Inter Oxidative Addition SM2 SM2: 3-Thienylboronic acid (Nucleophile) SM2->Inter Transmetallation (Base Activated) Cat Catalyst System (Pd(PPh3)4 / K2CO3) Cat->Inter Prod Target Product: 2-Methyl-4-(3-thienyl)pyridine Inter->Prod Reductive Elimination Waste Byproducts: K-Br, B(OH)3 derivatives Inter->Waste NMR 1H NMR (Aromatic Region) Prod->NMR MS Mass Spec (m/z 175.2) Prod->MS

Figure 1: Reaction workflow illustrating the convergence of starting materials into the target product and subsequent validation nodes.

Spectroscopic Comparison: The "Delta" Analysis

The core of this guide is not just listing peaks, but analyzing the disappearance of reactant features and the appearance of product-specific coupling patterns.

1H NMR Spectroscopy (400 MHz, CDCl3)

Primary Validation Marker: The diagnostic shift of the Pyridine H-3 and H-5 protons due to the conjugation with the electron-rich thiophene ring, and the disappearance of the boronic acid hydroxyl protons.

FeatureSM1: 4-Bromo-2-methylpyridineSM2: 3-Thienylboronic AcidTarget: 2-Methyl-4-(3-thienyl)pyridine Validation Logic (Causality)
Methyl Group Singlet, ~2.52 ppmN/ASinglet, ~2.60 ppm Slight downfield shift due to extended conjugation of the pyridine ring.
Pyridine H-6 Doublet, ~8.35 ppmN/ADoublet, ~8.50 ppm Deshielding effect from the aromatic substituent at C4.
Pyridine H-3 Singlet (broad), ~7.30 ppmN/ASinglet, ~7.25 - 7.35 ppm Becomes part of the aromatic overlap region; verify integration.
Thiophene H-2' N/ASinglet/Doublet, ~8.0 ppmNarrow Doublet, ~7.60 ppm Distinctive thiophene signal; shifts upfield upon loss of the electron-withdrawing Boron group.
Boronic -OH N/ABroad Singlet (variable)ABSENT Critical Purity Check: Presence indicates unreacted SM2.
Pyridine-Br C-Br effect on C3/C5N/AABSENT Indirectly observed via the shift of adjacent protons.

Protocol Note: The thiophene ring protons (H2', H4', H5') often appear as a complex multiplet system between 7.3 and 7.8 ppm. Use 2D COSY NMR if the aromatic region is overlapped to trace the specific spin systems of the thiophene vs. pyridine rings.

Infrared (IR) Spectroscopy
Functional GroupSM1 (Bromide)SM2 (Boronic Acid)Target ProductStatus
O-H Stretch AbsentBroad, 3200-3400 cm⁻¹Absent Confirms removal of Boronic acid.
C-Br Stretch Strong, ~1000-1100 cm⁻¹AbsentAbsent Confirms consumption of SM1.
C=N Pyridine ~1590 cm⁻¹Absent~1595 cm⁻¹ Retained, often intensified.
Mass Spectrometry (ESI/GC-MS)
  • SM1: m/z 171/173 (1:1 Isotopic pattern characteristic of Bromine).

  • SM2: m/z varies (often observed as boroxine trimer or ester).

  • Target Product: m/z 175.2 [M+H]+ .

    • Validation: Look for the absence of the 171/173 doublet. A clean peak at 175.2 with no bromine isotopic pattern is the definitive confirmation of successful coupling.

Detailed Experimental Protocols

Synthesis & Purification Workflow

Standardized for 1.0 mmol scale.

  • Reaction Setup:

    • In a 25 mL round-bottom flask, combine 4-Bromo-2-methylpyridine (1.0 eq) and 3-Thienylboronic acid (1.2 eq).

    • Add Pd(PPh3)4 (5 mol%) and K2CO3 (2.0 eq).

    • Solvent: 1,4-Dioxane/Water (4:1 ratio, degassed). Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid.

  • Execution:

    • Reflux at 90°C for 12-16 hours under Nitrogen atmosphere.

    • TLC Check: Mobile phase Hexane:Ethyl Acetate (4:1). Product typically has an Rf ~0.3-0.4, distinct from the non-polar bromide (high Rf) and polar boronic acid (baseline).

  • Workup:

    • Cool to RT. Dilute with EtOAc, wash with water and brine.

    • Dry organic layer over Na2SO4 and concentrate.

  • Purification (The "Self-Validating" Step):

    • Perform Flash Column Chromatography on Silica Gel.

    • Gradient: 0% -> 20% EtOAc in Hexane.

    • Checkpoint: Isolate the fraction corresponding to the new UV-active spot.

Spectroscopic Acquisition Parameters
  • Sample Prep: Dissolve ~10 mg of purified oil/solid in 0.6 mL CDCl3 (99.8% D).

  • NMR Settings:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 sec (Ensure quantitative integration of the methyl singlet).

    • Scans: 16 (sufficient for >95% purity).

Troubleshooting & Impurities

  • Impurity A: Homocoupling of Boronic Acid (3,3'-Bithiophene).

    • Detection: New signals in the 7.0-7.5 ppm region that do not integrate to the pyridine ratio.

    • Remedy: Ensure rigorous degassing of solvents before adding the catalyst.

  • Impurity B: Protodeboronation (Thiophene).

    • Detection: Low boiling point; usually removed during concentration, but may appear if solvent removal is incomplete.

  • Impurity C: Residual Phosphine Oxide (from Catalyst).

    • Detection: Sharp multiplets around 7.5-7.7 ppm.

    • Remedy: Wash the crude mixture with aqueous KF or perform tighter column cuts.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]

  • PubChem Compound Summary. "2-(2-Thienyl)pyridine (Isomer Structural Reference)." National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Protocols." [Link]

Sources

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Retrosynthesis Analysis

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